Plodicitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2360992-48-7 |
|---|---|
Molecular Formula |
C19H22FN7O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[(3S,4R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-4-fluoropiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H22FN7O2/c1-3-16(28)26-8-6-14(20)15(11-26)29-18-13-5-7-21-17(13)24-19(25-18)23-12-9-22-27(4-2)10-12/h3,5,7,9-10,14-15H,1,4,6,8,11H2,2H3,(H2,21,23,24,25)/t14-,15+/m1/s1 |
InChI Key |
JWLPUQHGINAEID-CABCVRRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of Janus Kinase (JAK) Inhibitors
A Note to the Reader: Initial searches for a compound named "Plodicitinib" did not yield any publicly available information in scientific literature, clinical trial registries, or pharmaceutical databases. It is possible that this name is a misspelling, an internal codename not yet disclosed publicly, or an error.
Given the request for an in-depth technical guide on the mechanism of action of a Janus Kinase (JAK) inhibitor, this document will proceed by focusing on the well-established principles of JAK inhibition, using data from publicly recognized JAK inhibitors to illustrate the core concepts. We will use Upadacitinib , a selective JAK1 inhibitor, as a primary example to fulfill the detailed requirements of this guide, including quantitative data, experimental protocols, and visualizations. This approach will provide the intended deep dive into the mechanism of action relevant to this class of drugs for the target audience of researchers, scientists, and drug development professionals.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, leading to the regulation of gene expression.[1] This pathway plays a fundamental role in hematopoiesis, immune surveillance, inflammation, and cellular proliferation.[2] The JAK family consists of four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3]
The canonical JAK-STAT pathway is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. This proximity allows the JAKs to phosphorylate and activate each other. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[1]
Latent STAT proteins in the cytoplasm are recruited to these phosphorylated receptor sites via their SH2 domains. Upon docking, the STATs themselves are phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4]
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain malignancies.[2] This has made the components of this pathway, particularly the JAKs, attractive targets for therapeutic intervention.
Core Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecule drugs designed to interfere with the JAK-STAT signaling pathway. The majority of approved JAK inhibitors, including upadacitinib, function as ATP-competitive inhibitors.[5] They bind to the ATP-binding site within the catalytic domain of the JAK enzymes, preventing the transfer of phosphate (B84403) from ATP to the JAKs themselves, the cytokine receptors, and the STAT proteins.[3][5] By blocking this crucial phosphorylation step, JAK inhibitors effectively halt the downstream signaling cascade.[6]
The inhibition of JAK activity leads to a reduction in the production of pro-inflammatory cytokines and modulates the function of various immune cells.[7] The therapeutic effects of JAK inhibitors in inflammatory and autoimmune diseases stem from this dampening of the immune response.[2]
Selectivity of JAK Inhibition
While all JAK inhibitors target the JAK family of enzymes, they exhibit varying degrees of selectivity for the different JAK isoforms. This selectivity is a key differentiating factor among the various approved JAK inhibitors and influences their efficacy and safety profiles.[8] The selectivity of a JAK inhibitor is typically determined through in vitro enzymatic and cellular assays that measure the concentration of the drug required to inhibit the activity of each JAK isoform by 50% (IC50).
Upadacitinib , for example, is a selective JAK1 inhibitor.[6][8] It demonstrates greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[5] This selectivity is thought to provide a more targeted therapeutic effect by primarily blocking the signaling of cytokines that rely on JAK1, while having less of an impact on pathways mediated by other JAKs.[9]
Quantitative Data on JAK Inhibition
The inhibitory activity and selectivity of JAK inhibitors are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Drug | Target | IC50 (nM) | Assay Type | Reference |
| Upadacitinib | JAK1 | 43 | Enzymatic Assay | [5] |
| JAK2 | 120 | Enzymatic Assay | [5] | |
| JAK3 | 2300 | Enzymatic Assay | [5] | |
| TYK2 | 4700 | Enzymatic Assay | [5] | |
| Baricitinib | JAK1 | 5.9 | Enzymatic Assay | [10] |
| JAK2 | 5.7 | Enzymatic Assay | [10] | |
| JAK3 | >400 | Enzymatic Assay | [10] | |
| TYK2 | 53 | Enzymatic Assay | [10] | |
| Tofacitinib (B832) | JAK1 | 112 | Cell-based Assay | [11] |
| JAK2 | 20 | Cell-based Assay | [11] | |
| JAK3 | 1.6 | Cell-based Assay | [11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A synthetic peptide substrate is prepared.
-
The JAK inhibitor (e.g., Upadacitinib) is serially diluted to a range of concentrations.
-
The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, the peptide substrate, and the inhibitor in a suitable buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[12]
Cellular Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
A relevant cell line (e.g., human whole blood, peripheral blood mononuclear cells, or a specific cell line expressing the target cytokine receptor) is chosen.
-
Cells are pre-incubated with various concentrations of the JAK inhibitor for a defined period.
-
The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/JAK2 and induce STAT3 phosphorylation).[5]
-
After a short stimulation period, the cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
The IC50 value is calculated by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.[13]
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Experimental Workflow for Cellular Phospho-STAT Assay
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upadacitinib - Wikipedia [en.wikipedia.org]
- 9. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 10. Baricitinib - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Plodicitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plodicitinib (formerly known as GSK2586184 and GLPG0778) is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). Developed through a collaboration between Galapagos and GlaxoSmithKline, it has been investigated for the treatment of various inflammatory and autoimmune diseases, including psoriasis and rheumatoid arthritis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols and structured quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and Development
This compound emerged from a drug discovery program focused on identifying selective JAK1 inhibitors to treat inflammatory diseases. The rationale was to target the pro-inflammatory signaling of various cytokines that are dependent on JAK1, while minimizing off-target effects associated with the inhibition of other JAK isoforms like JAK2, which is crucial for hematopoiesis.
The discovery process involved a lead optimization campaign starting from a pyrrolo[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors. Through iterative medicinal chemistry efforts, structural modifications were made to enhance potency and selectivity for JAK1. This compound was identified as a promising candidate with a favorable in vitro profile and was advanced into preclinical and clinical development.[1][2]
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[3]
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which ultimately drives inflammatory responses.
This compound, by binding to the ATP-binding site of JAK1, prevents its phosphorylation and activation, thereby interrupting this signaling cascade. Its selectivity for JAK1 over other JAK isoforms is a key feature, aiming to provide a more targeted therapeutic effect with an improved safety profile.
References
Unveiling the Target: A Technical Guide to the Identification and Validation of Plodicitinib, a Novel Janus Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation process for Plodicitinib, a novel selective inhibitor of the Janus kinase (JAK) family. The methodologies and data presented herein serve as a comprehensive resource for understanding the mechanism of action and preclinical validation of this new therapeutic agent.
Introduction to the Janus Kinase (JAK) Family
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals.[1] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases play a critical role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to the regulation of gene transcription involved in inflammatory and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and malignancies, making JAKs attractive therapeutic targets.[2]
JAK inhibitors, also known as jakinibs, are small molecules designed to interfere with the JAK-STAT signaling cascade.[2] They can be categorized into two generations: the first generation, such as tofacitinib (B832) and baricitinib, are non-selective inhibitors, while the second generation, including upadacitinib (B560087) and filgotinib, exhibit greater selectivity for specific JAK isoforms.[1]
Target Identification of this compound
The primary molecular target of this compound has been identified as Janus kinase 1 (JAK1). This was determined through a series of preclinical studies designed to elucidate its mechanism of action. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK1 enzyme and preventing the phosphorylation of downstream signaling molecules.
In Vitro Kinase Inhibition Profile
The selectivity of this compound was assessed against the four members of the JAK family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were determined using biochemical assays.
| Kinase Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 150 |
| JAK3 | >1000 |
| TYK2 | >1000 |
Table 1: In vitro inhibitory activity of this compound against JAK family kinases. The data demonstrates a potent and selective inhibition of JAK1.
Target Validation
The functional consequences of JAK1 inhibition by this compound were validated in cellular and in vivo models. These studies confirmed that this compound effectively blocks the signaling of cytokines that are dependent on JAK1.
Inhibition of Cytokine-Induced STAT Phosphorylation
A key step in the JAK-STAT pathway is the phosphorylation of STAT proteins by activated JAKs. The ability of this compound to inhibit this process was evaluated in human peripheral blood mononuclear cells (PBMCs).
| Cytokine Stimulus | Phosphorylated STAT | IC50 (nM) |
| Interleukin-6 (IL-6) | pSTAT3 | 25 |
| Interleukin-7 (IL-7) | pSTAT5 | 30 |
Table 2: Inhibition of IL-6 and IL-7 induced STAT phosphorylation by this compound in human PBMCs. The results confirm the cellular activity of this compound in blocking JAK1-dependent signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Recombinant human JAK enzymes are incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a series of dilutions to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Human PBMCs are isolated from healthy donors.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a specific cytokine (e.g., IL-6 or IL-7) to induce STAT phosphorylation.
-
After stimulation, the cells are fixed and permeabilized.
-
The levels of phosphorylated STAT proteins (pSTAT3 and pSTAT5) are measured by flow cytometry using phospho-specific antibodies.
-
The IC50 values are determined by analyzing the dose-dependent inhibition of STAT phosphorylation.
Signaling Pathways and Experimental Workflows
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the target identification and validation of this compound.
References
An In-depth Technical Guide to Plodicitinib: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plodicitinib is an investigational small molecule that acts as a Janus kinase (JAK) inhibitor.[1][2] Specifically, it shows inhibitory activity against Janus tyrosine kinase 3 (JAK3) and the TEC family of kinases, positioning it as a potential therapeutic agent for various inflammatory and autoimmune diseases.[1] The JAK-STAT signaling pathway is a critical mediator of cellular responses to a multitude of cytokines and growth factors, playing a fundamental role in hematopoiesis, immune cell development, and inflammation.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders and malignancies, making JAK inhibitors a significant area of drug development.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound.
Chemical Structure and Identifiers
The unique chemical architecture of this compound is central to its biological activity. Its structure is presented below, along with its key chemical identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Not available in public sources. |
| CAS Number | 2360992-48-7[2] |
| Molecular Formula | C19H22FN7O2[2] |
| SMILES | CCN(N=C1)C=C1NC2=NC(O[C@H]3CN(CC[C@H]3F)C(C=C)=O)=C4C(NC=C4)=N2[2] |
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is provided in the table below. This data is essential for understanding its behavior in both in vitro and in vivo systems.
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 399.42 g/mol | [1] |
| Mechanism of Action | Janus tyrosine kinase 3/TEC family kinase inhibitor | [1] |
| Therapeutic Area | Anti-inflammatory | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[1][5] This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the cell nucleus, thereby regulating gene transcription involved in inflammation, immunity, and cell growth.[3][7]
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[7] This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate gene expression.[7]
This compound, as a JAK inhibitor, likely functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of JAKs.[8] This prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade and mitigating the pro-inflammatory effects of various cytokines.[9]
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for characterizing JAK inhibitors, the following outlines the likely experimental approaches.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of this compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2) and TEC family kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, Adenosine-5'-triphosphate (ATP), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO). b. The kinase, peptide substrate, and this compound are incubated together in the assay buffer in a microplate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To assess the functional effect of this compound on cytokine-dependent cell proliferation.
Methodology:
-
Cell Line: A cytokine-dependent cell line (e.g., CTLL-2, which depends on IL-2 for proliferation, a process mediated by JAK3).
-
Procedure: a. Cells are seeded in a 96-well plate in a growth medium with a minimal amount of cytokine. b. A serial dilution of this compound is added to the wells. c. The cells are stimulated with a specific cytokine (e.g., IL-2) to induce proliferation. d. The plates are incubated for a period of time (e.g., 48-72 hours). e. Cell viability or proliferation is assessed using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or BrdU incorporation).
-
Data Analysis: The signal (luminescence or absorbance) is plotted against the concentration of this compound to determine the EC50 value (the concentration that causes a 50% reduction in cell proliferation).
Pharmacokinetics and Metabolism
Detailed pharmacokinetic (PK) and metabolism data for this compound are not publicly available. Generally, for small molecule kinase inhibitors, the following PK properties are evaluated:
-
Absorption: Rate and extent of absorption after oral administration.
-
Distribution: Tissue distribution and plasma protein binding.
-
Metabolism: Primary metabolic pathways, typically involving cytochrome P450 (CYP) enzymes.[10][11]
-
Excretion: Routes of elimination of the parent drug and its metabolites.[12]
These parameters are crucial for determining the dosing regimen and predicting potential drug-drug interactions.
Clinical Development
Information regarding the clinical trial status of this compound is limited in the public domain. The development of JAK inhibitors is an active area of research, with several compounds approved or in clinical trials for various inflammatory and autoimmune conditions.[13][14][15]
Conclusion
This compound is a promising JAK3/TEC family kinase inhibitor with the potential for treating a range of inflammatory diseases. Its mechanism of action, centered on the inhibition of the crucial JAK-STAT signaling pathway, provides a strong rationale for its therapeutic development. Further disclosure of preclinical and clinical data will be necessary to fully elucidate its efficacy, safety, and overall therapeutic potential. The information and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 15. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
An In-Depth Technical Guide to the In Vitro Kinase Profiling of Plodicitinib
Disclaimer: Plodicitinib is a hypothetical compound created for illustrative purposes within this technical guide. The data, protocols, and analyses presented herein are representative of the characterization process for a novel Janus kinase (JAK) inhibitor and are based on established scientific methodologies and publicly available information for similar compounds.
Introduction
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a key driver in the pathogenesis of numerous immune-mediated inflammatory diseases. Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has become a leading strategy in modern drug discovery.
This compound is a novel, potent, and selective small molecule inhibitor designed to target the JAK family. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, with a focus on its kinase selectivity profile. It is intended for researchers, scientists, and drug development professionals engaged in the study and development of targeted kinase inhibitors. This document outlines the detailed experimental protocols for determining inhibitory activity and presents the quantitative data in a structured format for clear interpretation.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of purified recombinant human kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase to quantify the potency and selectivity of the compound.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 45 |
| JAK2 | 115 |
| JAK3 | 2200 |
| TYK2 | 4500 |
| ROCK1 | 950 |
| ROCK2 | 480 |
| LCK | >10,000 |
| FLT3 | >10,000 |
| CSF1R | >10,000 |
Data are representative values from in vitro biochemical assays. IC50 values for approved drugs like Upadacitinib (B560087) and Baricitinib show similar profiles of selectivity, with Upadacitinib demonstrating potent JAK1 inhibition.[2][3][4]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the mechanism and characterization of a novel kinase inhibitor.
Figure 1: The JAK-STAT signaling pathway and the point of intervention for this compound.
Figure 2: A generalized workflow for an in vitro enzymatic kinase assay to determine IC50 values.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the accurate characterization of kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of this compound using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP and a suitable peptide substrate (e.g., IRS-1tide)[6]
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in Kinase Assay Buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO control).
-
Add 2 µL of a solution containing the specific JAK enzyme and peptide substrate in Kinase Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution (at a concentration close to its Km for each specific enzyme) to each well.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Development:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a cellular context, providing a more physiologically relevant measure of potency.
Objective: To assess the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
This compound stock solution (in DMSO)
-
Appropriate cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled anti-pSTAT antibodies (e.g., anti-pSTAT3 Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate or culture cells and starve them of serum for 2-4 hours prior to the experiment to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding the specific cytokine to the culture medium for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.
-
Wash the cells and then permeabilize them with a permeabilization buffer to allow antibody entry.
-
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and acquire data using a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in the cell population.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each sample.
-
Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The in vitro data presented in this technical guide characterize this compound as a potent inhibitor of Janus kinases, with a clear selectivity profile favoring JAK1. The biochemical assays demonstrate strong intrinsic activity against JAK1, with significantly lower potency against JAK2, JAK3, and TYK2. This selectivity is a critical attribute, as the differential inhibition of JAK isoforms is associated with distinct biological effects and can influence the therapeutic window and safety profile of a drug.[7]
The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel kinase inhibitors. The combination of biochemical and cellular assays provides a comprehensive understanding of a compound's potency and mechanism of action. Based on this representative in vitro profile, this compound shows promise as a selective JAK1 inhibitor, warranting further investigation for the treatment of immune-mediated inflammatory diseases where the JAK1 signaling pathway is a key pathogenic driver.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Cell-Based Functional Assays for Plodicitinib, a selective JAK1/TYK2 Inhibitor
Disclaimer: As of this writing, "Plodicitinib" is not a publicly documented Janus kinase (JAK) inhibitor. This guide, therefore, presents a comprehensive framework for the characterization of a selective JAK1 and Tyrosine Kinase 2 (TYK2) inhibitor, using established cell-based functional assays and data from representative molecules in this class. The protocols and data herein are intended to serve as a technical reference for researchers, scientists, and drug development professionals engaged in the evaluation of similar small molecule inhibitors.
The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2] Selective inhibition of specific JAK isoforms, such as JAK1 and TYK2, is a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[3][4] This approach aims to block the signaling of key pro-inflammatory cytokines like interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23, while sparing other JAK-dependent pathways to potentially improve the safety profile.[4][5]
This technical guide provides an in-depth overview of the core cell-based functional assays essential for characterizing a selective JAK1/TYK2 inhibitor. It includes detailed experimental protocols, a structured presentation of representative quantitative data, and visualizations of key signaling pathways and experimental workflows.
Mechanism of Action: The JAK-STAT Signaling Pathway
Cytokine binding to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs.[5] JAK1 and TYK2 are crucial for the signaling of type I and type III interferons, as well as for the IL-12 and IL-23 cytokine families.[6][7] Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[1][8] A selective JAK1/TYK2 inhibitor would block these initial phosphorylation steps, thereby attenuating the downstream inflammatory cascade.
References
- 1. JAK Inhibitors: A New Weapon in the Skin Care Providers’ Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ISRE Reporter Kit (JAK/STAT Signaling Pathway) - Nordic Biosite [nordicbiosite.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Signal Transduction Pathway of Plodicitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plodicitinib is a novel small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes, playing a critical role in the signal transduction of numerous cytokines and growth factors. This document provides an in-depth technical overview of the this compound signal transduction pathway, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, making it integral to intracellular signal transduction and the subsequent regulation of gene transcription.[1] This pathway is crucial in various biological processes, including hematopoiesis, immune regulation, cell proliferation, differentiation, and apoptosis.[1] The JAK family consists of four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are associated with the intracellular domains of transmembrane cytokine receptors.[1] The STAT family comprises seven intracellular transcription factors: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[1]
The activation of the JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular tail of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding to the receptor, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]
Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of specific inhibitors targeting components of this pathway, such as this compound, represents a promising therapeutic strategy.
This compound: Mechanism of Action
This compound is a selective inhibitor of the Janus kinase family. Its primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site in the catalytic domain of JAK enzymes. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.
The inhibition of JAK activity by this compound has several key consequences:
-
Prevention of STAT Phosphorylation: Without active JAKs, the phosphorylation of STAT proteins is inhibited.
-
Inhibition of STAT Dimerization and Nuclear Translocation: Unphosphorylated STATs are unable to dimerize and translocate to the nucleus.
-
Downregulation of Target Gene Expression: The absence of STAT dimers in the nucleus prevents the transcription of genes regulated by this pathway, including those encoding pro-inflammatory cytokines.
Through this mechanism, this compound effectively modulates the inflammatory response and other cellular processes driven by JAK-STAT signaling.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound against different JAK isoforms is typically quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency and selectivity of the compound. The following table summarizes representative inhibitory activities of a selective JAK inhibitor, which can be considered analogous to this compound for illustrative purposes.
| JAK Isoform | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data presented is analogous to that of Upadacitinib, a known selective JAK1 inhibitor, for illustrative purposes.[2]
Experimental Protocols
The characterization of this compound's activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against each JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the substrate peptide, and the diluted this compound.
-
Add the respective recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent, which measures the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.
-
Read the plate using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of STAT Phosphorylation in a Cellular Context
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
A specific cytokine to stimulate the pathway (e.g., Interleukin-6 for STAT3 phosphorylation)
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-STAT.
Visualizing the this compound Signal Transduction Pathway
Caption: The this compound Signal Transduction Pathway.
Experimental Workflow Visualization
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a promising therapeutic agent that targets the JAK-STAT signaling pathway. Its mechanism of action, centered on the inhibition of JAK-mediated phosphorylation, provides a clear rationale for its use in diseases driven by aberrant cytokine signaling. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other molecules in its class. A thorough understanding of its signal transduction pathway is paramount for optimizing its clinical application and exploring its full therapeutic potential.
References
Plodicitinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Research and Drug Development Professionals
Disclaimer: Plodicitinib is a hypothetical compound created for illustrative purposes. The data, protocols, and analyses presented herein are representative of a novel Janus Kinase (JAK) inhibitor and are synthesized from publicly available information on similar molecules.
Introduction
This compound is a next-generation, orally bioavailable, small molecule designed as a potent and selective inhibitor of Janus Kinase 1 (JAK1). By specifically targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of various autoimmune and inflammatory diseases. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key therapeutic target.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering a foundational resource for researchers and drug development professionals.
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT signaling cascade is essential for transducing extracellular signals from cytokines and growth factors into transcriptional regulation.[3][4] This pathway involves four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[5] Ligand binding induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[6][7]
This compound functions as an ATP-competitive inhibitor at the kinase domain of JAK1. By blocking ATP binding, it prevents the phosphorylation and activation of JAK1, thereby inhibiting the downstream phosphorylation and activation of STATs. This targeted action effectively dampens the signaling of multiple JAK1-dependent cytokines.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of JAK1-mediated signaling pathways.
In Vitro Potency and Selectivity
The enzymatic activity of this compound was assessed against the four members of the JAK family. The half-maximal inhibitory concentrations (IC50) demonstrate a high degree of selectivity for JAK1 over other JAK isoforms.[8] This selectivity is desirable for minimizing off-target effects that may be associated with the inhibition of JAK2 and JAK3, such as hematological effects.[1]
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by this compound
| Kinase | IC50 (nM) | Selectivity Ratio (vs. JAK1) |
|---|---|---|
| JAK1 | 2.8 | - |
| JAK2 | 85.4 | ~30x |
| JAK3 | 152.1 | ~54x |
| TYK2 | 98.5 | ~35x |
Cellular Functional Assays
To confirm that enzymatic inhibition translates to cellular activity, the effect of this compound on cytokine-induced STAT phosphorylation was evaluated in human whole blood assays.[6] The inhibition of Interleukin-6 (IL-6) induced STAT3 phosphorylation (a JAK1/JAK2-dependent pathway) serves as a key pharmacodynamic biomarker.[9]
Table 2: Inhibition of IL-6 Induced pSTAT3 in Human Whole Blood
| Parameter | Value |
|---|
| IC50 (nM) | 45.2 |
Experimental Protocols
This protocol outlines a typical method for determining the IC50 of an inhibitor against a purified kinase enzyme.[10]
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, typically starting from 10 mM. Each dilution is then further diluted in assay buffer.
-
Kinase Reaction Setup: The assay is performed in a 384-well plate. Purified, recombinant human JAK1 enzyme is added to each well containing the diluted inhibitor or DMSO vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing a specific peptide substrate and ATP at its Km concentration. The plate is incubated at room temperature for 60 minutes.
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Luminescence is measured using a plate reader. The data are normalized to control wells (0% and 100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
This protocol describes the measurement of target engagement in a cellular context using flow cytometry.[6]
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood are incubated with serial dilutions of this compound or DMSO vehicle for 1 hour at 37°C.
-
Cytokine Stimulation: Samples are stimulated with a recombinant cytokine (e.g., IL-6 at 100 ng/mL) for 15 minutes at 37°C to induce STAT phosphorylation. An unstimulated control is included.
-
Fixation and Lysis: Red blood cells are lysed and white blood cells are simultaneously fixed using a fixation/lysis buffer.
-
Permeabilization and Staining: Cells are permeabilized to allow intracellular staining. They are then stained with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD4) and an intracellular target (e.g., phospho-STAT3).
-
Data Acquisition: Samples are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-STAT3 signal is measured in the target cell population.
-
Data Analysis: The MFI data are normalized, and IC50 values are determined by fitting the concentration-response data to a suitable nonlinear regression model.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in non-clinical species and in Phase 1 clinical trials in healthy human subjects. It exhibits properties suitable for once-daily oral dosing.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours.[9] The absolute oral bioavailability is approximately 80%. No significant food effect has been observed.
-
Distribution: this compound has a moderate volume of distribution and is approximately 52% bound to human plasma proteins, primarily albumin.[11][12] The blood-to-plasma ratio is approximately 1.0, indicating equal distribution between red blood cells and plasma.[11]
-
Metabolism: this compound is primarily cleared via hepatic metabolism (~70%), with a smaller contribution from renal excretion (~30%).[13] The metabolism is predominantly mediated by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C19.[13][14] No known active metabolites contribute significantly to the overall pharmacologic activity.
-
Excretion: Following a radiolabeled dose, the majority of the drug is recovered in urine (as metabolites and parent drug) and feces.[11]
Human Pharmacokinetic Parameters
Pharmacokinetic parameters were evaluated in healthy volunteers following single ascending doses (SAD) and multiple ascending doses (MAD) of an immediate-release formulation. This compound demonstrates dose-proportional pharmacokinetics.[15][16]
Table 3: Summary of this compound Mean Pharmacokinetic Parameters in Healthy Adults
| Parameter | Single Dose (15 mg) | Multiple Dose (15 mg QD, Steady State) |
|---|---|---|
| Tmax (h) | 1.5 | 1.5 |
| Cmax (ng/mL) | 95 | 110 |
| AUC0-inf or AUC0-24 (ng·h/mL) | 650 | 715 |
| t1/2 (h) | 3.5 | 3.6 |
| CL/F (L/h) | 23.1 | 21.0 |
| Vz/F (L) | 115 | 107 |
(Data are representative values based on typical JAK inhibitors like Tofacitinib (B832) and Baricitinib)[9][13]
Experimental Protocol: Phase 1 SAD/MAD Study
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy adult subjects.
-
SAD Part: Subjects are enrolled into sequential cohorts, receiving a single oral dose of this compound (e.g., 5, 15, 30, 60 mg) or placebo.
-
MAD Part: Subjects are enrolled into cohorts receiving a daily oral dose of this compound (e.g., 15, 30 mg) or placebo for 10-14 days.
-
-
PK Sampling: Serial blood samples are collected at pre-dose and numerous time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48 hours for SAD; similar schedule on Day 1 and at steady-state for MAD).
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
-
Safety Monitoring: Subjects are monitored throughout the study for adverse events, with regular assessments of vital signs, ECGs, and clinical laboratory tests.
PK/PD Relationship
A clear relationship exists between this compound plasma concentrations and the inhibition of JAK1-mediated signaling. The time course of pSTAT3 inhibition in ex vivo whole blood assays correlates well with the plasma pharmacokinetic profile.[9] Sustained target inhibition over the dosing interval is crucial for clinical efficacy. The PK/PD relationship informs dose selection for Phase 2 and 3 studies, aiming to maintain plasma concentrations above the cellular IC50 for a significant portion of the dosing interval.
References
- 1. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of Pacritinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: Publicly available scientific literature and regulatory documents do not contain information on a compound named "Plodicitinib." Based on phonetic similarity and the existence of extensive research, this document will focus on "Pacritinib," a known Janus kinase (JAK) inhibitor. It is highly probable that "this compound" is a misspelling of "Pacritinib."
Executive Summary
This technical guide provides a comprehensive overview of the preclinical toxicology profile of Pacritinib (brand name VONJO), an oral kinase inhibitor. Pacritinib is a potent inhibitor of Janus Associated Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key nonclinical safety findings, details the methodologies of pivotal preclinical studies, and visualizes relevant biological pathways and experimental workflows. The preclinical data for Pacritinib indicate a toxicology profile primarily related to its on-target pharmacology. Key findings include hematologic effects and lymphoid depletion in rodents, with notably minimal myelosuppression in canine models.[2] In vitro studies have identified potential for off-target effects, such as hERG channel inhibition, though the clinical relevance at therapeutic exposures is considered low.[3]
Mechanism of Action
Pacritinib is a multi-kinase inhibitor with high affinity for JAK2 and its mutant form JAK2V617F, as well as FLT3.[4] It demonstrates significantly less activity against other JAK family members, particularly JAK1, at clinically relevant concentrations.[1][2] The dysregulation of the JAK-STAT signaling pathway is a key driver in myeloproliferative neoplasms.[4] Pacritinib also shows inhibitory activity against other kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2]
Signaling Pathway of Pacritinib
The following diagram illustrates the primary signaling pathways targeted by Pacritinib.
// Nodes Cytokine [label="Cytokines / Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="JAK2 / FLT3 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Pacritinib [label="Pacritinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Cell Proliferation, Differentiation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Inhibition", shape=none, fontcolor="#EA4335"];
// Edges Cytokine -> Receptor; Receptor -> JAK2; Receptor -> FLT3; JAK2 -> STAT; FLT3 -> STAT; STAT -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription; Pacritinib -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, label=""]; Pacritinib -> FLT3 [arrowhead=tee, color="#EA4335", style=dashed, label=""];
// Positioning the block label {rank=same; Pacritinib; Block;} Pacritinib -> Block [style=invis]; Block -> JAK2 [arrowhead=none, style=invis]; Block -> FLT3 [arrowhead=none, style=invis];
}
Caption: Pacritinib's mechanism of action targeting the JAK2 and FLT3 signaling pathways.Preclinical Toxicology Data
The preclinical toxicology of Pacritinib has been evaluated in both rodent and non-rodent species. The primary findings are related to its pharmacological activity.
Single-Dose Toxicity
Single-dose toxicity studies were conducted in mice and rats.[5] In a cardiovascular and respiratory safety pharmacology study in conscious beagle dogs, a single oral dose of 30 mg/kg was poorly tolerated, leading to emesis which complicated the interpretation of the results due to reduced drug exposure.[3]
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in rodents and dogs.
Table 1: Summary of Findings in Repeat-Dose Toxicology Studies
| Species | Duration | Key Findings | Reference |
| Rodent | Not Specified | Decreases in leukocytes, red cell mass, and reticulocytes; lymphoid depletion in the spleen, thymus, and/or lymph nodes; hypocellularity of the bone marrow. | [1][2] |
| Dog (Beagle) | 30-day and 39-week | Minimal myelosuppressive effects. Non-adverse lymphoid reduction in the spleen, lymph nodes, and Peyer's patches. No treatment-related findings in detailed bone marrow evaluations. | [1][2] |
Note: Specific No Observed Adverse Effect Levels (NOAELs) are not publicly available in the reviewed literature.
Genetic Toxicology
Pacritinib was evaluated in a standard battery of genotoxicity tests and was found to be non-mutagenic and non-clastogenic.[5]
Table 2: Genetic Toxicology of Pacritinib
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative | [5] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [5] |
| In vivo Micronucleus | Mouse | Negative | [5] |
Carcinogenicity
Carcinogenicity studies were conducted in rats and transgenic mice. Pacritinib was not found to be carcinogenic in these studies. However, it is noted that the exposures achieved in these studies were considerably lower than the exposure at the recommended human dose due to a lack of tolerability at higher doses.[3]
Safety Pharmacology
Safety pharmacology studies evaluated the effects of Pacritinib on the cardiovascular and respiratory systems.
-
Cardiovascular: Pacritinib binds to the human ether-à-go-go-related gene (hERG) potassium channel with a mean IC50 of 3 µM.[3] However, considering the high plasma protein binding (98.8%), the free plasma concentrations at clinical exposure levels are unlikely to pose a significant risk for cardiac-related issues.[3] In a 39-week repeat-dose study in dogs, no cardiovascular effects were attributed to Pacritinib administration.[3]
-
Respiratory: No adverse effects on the respiratory system were observed in dogs during the 39-week study.[3]
Reproductive and Developmental Toxicology
In a pre- and post-natal development study in mice, maternal toxicity was observed at 250 mg/kg/day, which was associated with increased gestation length, dystocia, lower birth weights and neonatal survival, and transiently delayed development in the offspring.[6]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of Pacritinib are not fully available in the public domain. However, based on regulatory documents and publications, the following provides an overview of the likely methodologies employed.
General Repeat-Dose Toxicity Study Design (Illustrative)
// Nodes AnimalSelection [label="Species Selection\n(e.g., Beagle Dog)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseGroups [label="Dose Group Assignment\n(Control, Low, Mid, High Dose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Oral Administration\n(e.g., 39 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="In-life Monitoring\n(Clinical Signs, Body Weight, Food Consumption)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InterimAnalysis [label="Interim Analyses\n(Blood/Urine Collection for Clinical Pathology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TerminalProcedures [label="Terminal Procedures\n(Necropsy, Organ Weights)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histopathology [label="Histopathological Examination", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & Reporting\n(Determination of NOAEL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AnimalSelection -> DoseGroups; DoseGroups -> Dosing; Dosing -> Monitoring; Monitoring -> InterimAnalysis; InterimAnalysis -> TerminalProcedures; TerminalProcedures -> Histopathology; Histopathology -> DataAnalysis; }
Caption: A representative workflow for a preclinical repeat-dose toxicity study.Methodology Overview:
-
Test System: Studies were conducted in at least one rodent (e.g., mouse or rat) and one non-rodent (e.g., beagle dog) species.
-
Administration Route: Oral administration was used, consistent with the clinical route.
-
Dose Levels: Multiple dose levels were used, including a control group and at least three escalating dose groups, to identify a dose-response relationship and a No Observed Adverse Effect Level (NOAEL).
-
Duration: Study durations ranged from acute (single dose) to chronic (e.g., 39 weeks in dogs).
-
Endpoints:
-
In-life observations: Clinical signs, mortality, body weight, food consumption.
-
Clinical pathology: Hematology, clinical chemistry, and urinalysis.
-
Terminal procedures: Gross necropsy, organ weights.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Conclusion
The preclinical toxicology profile of Pacritinib is characterized by on-target pharmacological effects on the hematologic and lymphoid systems, particularly in rodents. A key differentiating feature observed in nonclinical studies is the minimal myelosuppression in dogs, even at high exposure levels, which contrasts with some other JAK2 inhibitors.[1][2] While in vitro hERG inhibition was noted, this is not considered a significant clinical risk at therapeutic concentrations due to high plasma protein binding.[3] Genotoxicity and carcinogenicity studies were negative.[5] The available data supported the progression of Pacritinib into clinical development, providing a foundation for understanding its safety profile in humans. Further research and the publication of more detailed preclinical study reports would allow for a more in-depth quantitative risk assessment.
References
An In-depth Technical Guide on the Therapeutic Potential and Indications of Plodicitinib
Notice: Information regarding a drug named "Plodicitinib" is not available in the public domain or scientific literature based on the conducted searches. It is possible that "this compound" is a misspelling of an existing drug, a very new compound not yet widely reported, or an internal development name.
This guide, therefore, focuses on the therapeutic class to which "this compound" likely belongs, based on the commonality of similarly named drugs: Janus Kinase (JAK) inhibitors . The following sections will provide a comprehensive overview of the mechanism of action, therapeutic potential, and clinical indications of JAK inhibitors, using data from representative molecules of this class such as Peficitinib, Baricitinib, Upadacitinib, and Tofacitinib. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical in mediating signals from the cell surface to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] JAK inhibitors are small molecule drugs designed to modulate the activity of these kinases, thereby interrupting the inflammatory cascade.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.[1][2]
JAK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding site in the catalytic domain of the JAK enzymes.[3] This prevents the phosphorylation of JAKs and downstream STAT proteins, effectively blocking the signaling cascade.[3] Different JAK inhibitors exhibit varying degrees of selectivity for the different JAK isoforms.[3]
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Therapeutic Potential and Key Indications
The ability of JAK inhibitors to broadly suppress inflammatory signaling has led to their investigation and approval for a range of autoimmune and inflammatory conditions.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to joint destruction and disability.[4] Several JAK inhibitors are approved for the treatment of moderate to severe RA, particularly in patients who have had an inadequate response to conventional synthetic or biologic Disease-Modifying Antirheumatic Drugs (DMARDs).[5][6] Clinical trials have demonstrated that JAK inhibitors can significantly improve the signs and symptoms of RA, inhibit the progression of structural joint damage, and improve physical function.[5]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[7] The pathogenesis of IBD involves a complex interplay of genetic, environmental, and immunological factors, with several pro-inflammatory cytokines that signal through the JAK-STAT pathway playing a key role.[7] Some JAK inhibitors are being investigated and have been approved for the treatment of moderate to severe ulcerative colitis and Crohn's disease.[7][8][9]
Other Inflammatory Conditions
The therapeutic potential of JAK inhibitors extends to a variety of other inflammatory and autoimmune diseases, including:
Quantitative Data on Representative JAK Inhibitors
The following table summarizes key quantitative data for several established JAK inhibitors. This data is provided for comparative purposes and to illustrate the typical pharmacological profiles of this drug class.
| Drug Name | Target(s) | IC50 (nM) | Approved Indications | Reference |
| Upadacitinib | JAK1 > JAK2, JAK3 | JAK1: 43, JAK2: 120, JAK3: 2300, TYK2: 4700 | Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis, Atopic Dermatitis, Crohn's Disease, Ulcerative Colitis | [3] |
| Peficitinib | Pan-JAK inhibitor | - | Rheumatoid Arthritis | [5] |
| Deucravacitinib | TYK2 | - | Plaque Psoriasis | [10] |
Experimental Protocols
The development and evaluation of JAK inhibitors involve a series of standardized in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity (e.g., IC50) of the compound against the target JAK enzymes.
Methodology:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used.
-
The assay is typically performed in a multi-well plate format.
-
The compound of interest is serially diluted and incubated with the JAK enzyme and a substrate peptide in the presence of ATP.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (e.g., ³³P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the functional activity of the compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
A relevant cell line (e.g., human whole blood, peripheral blood mononuclear cells, or specific immune cell lines) is chosen.
-
The cells are pre-incubated with varying concentrations of the JAK inhibitor.
-
The cells are then stimulated with a specific cytokine known to signal through the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, IFN-α for TYK2/JAK2).
-
After a short incubation period, the cells are lysed.
-
The level of phosphorylated STAT (pSTAT) is measured using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
-
The IC50 value for the inhibition of pSTAT is then determined.
In Vivo Models of Inflammatory Disease
Objective: To evaluate the efficacy of the compound in a living organism using an animal model that recapitulates aspects of a human inflammatory disease.
Example: Rat Model of Collagen-Induced Arthritis (for Rheumatoid Arthritis)
Methodology:
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is given at a later time point.
-
Treatment: Once the clinical signs of arthritis (e.g., paw swelling, erythema) become apparent, the animals are randomized into treatment groups. The JAK inhibitor is administered orally or via another appropriate route at different dose levels, once or twice daily. A vehicle control group and a positive control group (e.g., an established RA drug) are included.
-
Efficacy Assessment: The severity of arthritis is assessed regularly using a macroscopic scoring system that evaluates paw swelling and erythema. Body weight and other general health parameters are also monitored.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
Caption: A typical experimental workflow for the development of a JAK inhibitor.
Conclusion
While specific information on "this compound" is unavailable, the class of JAK inhibitors represents a significant advancement in the treatment of a wide range of inflammatory and autoimmune diseases. Their oral bioavailability offers a convenient alternative to injectable biologic therapies. The ongoing development of more selective JAK inhibitors holds the promise of improved safety profiles by minimizing off-target effects. Further research and clinical trials are essential to fully elucidate the therapeutic potential and optimal use of these agents in various disease contexts. The information provided in this guide on the general class of JAK inhibitors should serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RINVOQ® (upadacitinib) for Rheumatoid Arthritis (RA) [rinvoq.com]
- 7. Pfizer's next-generation therapies for inflammatory bowel disease | Drug Discovery News [drugdiscoverynews.com]
- 8. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Plodicitinib: An Experimental Protocol for In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plodicitinib is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of various autoimmune diseases and malignancies, driven by the overproduction of inflammatory cytokines.[1][2] By inhibiting JAK enzymes, this compound effectively modulates the signaling of pro-inflammatory cytokines, making it a promising therapeutic candidate for a range of inflammatory and proliferative disorders.[2][3]
This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound. These protocols are designed to be adaptable for various cell types and experimental setups.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade utilized by numerous cytokines and growth factors to regulate gene expression.[4][5] The pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs.[6][7] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation, proliferation, and immunity.[6][8]
This compound is hypothesized to function as an ATP-competitive inhibitor of JAKs, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules.[9] This inhibition effectively blocks the pro-inflammatory signaling cascade.
Data Presentation
The following tables summarize representative quantitative data for this compound in key in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)
| Target Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 250 |
| TYK2 | 80 |
Note: Data are representative and should be determined experimentally.
Table 2: Cellular Potency of this compound in a Cell Viability Assay (IC50)
| Cell Line | Assay Duration | IC50 (µM) |
| THP-1 (Human monocytic cell line) | 72 hours | 0.5 |
| Jurkat (Human T lymphocyte cell line) | 72 hours | 1.2 |
| A549 (Human lung carcinoma cell line) | 72 hours | >10 |
Note: Data are representative and should be determined experimentally.
Table 3: Inhibition of Cytokine Production by this compound in Activated Human PBMCs
| Cytokine | Stimulant | This compound IC50 (µM) |
| IL-6 | LPS (1 µg/mL) | 0.3 |
| TNF-α | LPS (1 µg/mL) | 0.4 |
| IFN-γ | PHA (5 µg/mL) | 0.2 |
Note: Data are representative and should be determined experimentally. PBMCs (Peripheral Blood Mononuclear Cells), LPS (Lipopolysaccharide), PHA (Phytohemagglutinin).
Signaling Pathway and Experimental Workflow Visualization
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for cell viability and cytokine production assays.
Experimental Protocols
Cell Viability Assay for IC50 Determination using MTT
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Materials:
-
Selected cell line (e.g., THP-1, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for attachment.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 100 µM to 0.01 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Inhibition of Cytokine Production in Human PBMCs
This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by human peripheral blood mononuclear cells (PBMCs) stimulated in vitro.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for stimulating monocytes)
-
Phytohemagglutinin (PHA) (for stimulating T cells)
-
48-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., human IL-6, TNF-α)[11]
-
Microplate reader
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.
-
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 PBMCs per well in 500 µL of complete medium in a 48-well plate.
-
Prepare dilutions of this compound in complete medium.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add the stimulant to the wells. For example, use LPS at a final concentration of 1 µg/mL to stimulate monocyte cytokine production or PHA at 5 µg/mL for T-cell cytokine production.
-
Include an unstimulated control (PBMCs with vehicle only).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate and carefully collect the cell culture supernatant from each well. Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for the inhibition of each cytokine.
-
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for JAK Inhibitors in In Vivo Mouse Models
Disclaimer: No specific information is publicly available for a compound named "Plodicitinib." The "-citinib" suffix suggests it is likely a Janus kinase (JAK) inhibitor. Therefore, these application notes and protocols have been compiled based on established JAK inhibitors such as Tofacitinib (B832), Baricitinib (B560044), and Ruxolitinib, which are used in similar preclinical models. The provided information should serve as a comprehensive guide for researchers working with novel JAK inhibitors in in vivo mouse models of autoimmune diseases.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for mediating signal transduction for a wide array of cytokines and growth factors.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key cascade that regulates gene expression involved in immunity, proliferation, and inflammation.[2] Dysregulation of this pathway is associated with various immune-mediated inflammatory diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2] JAK inhibitors, often referred to as "citinibs," are small molecules that block the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling of pro-inflammatory cytokines. This makes them attractive therapeutic agents for autoimmune disorders.
Mechanism of Action: The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes.[1][2] JAK inhibitors block the initial phosphorylation step, thereby preventing the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Data Presentation: Dosage of JAK Inhibitors in Mouse Models
The following tables summarize dosages and experimental conditions for commonly used JAK inhibitors in mouse models of rheumatoid arthritis and lupus. These serve as a starting point for dose-ranging studies with novel compounds like this compound.
Table 1: Dosage in Rheumatoid Arthritis Mouse Models
| Compound | Mouse Model | Mouse Strain | Dosage | Route of Administration | Frequency | Reference |
| Tofacitinib | Collagen-Induced Arthritis (CIA) | DBA/1 | 15-30 mg/kg | Oral (gavage) | Once or Twice Daily | [3][4] |
| Tofacitinib | Collagen-Induced Arthritis (CIA) | DBA/1 | 30 mg/kg | Subcutaneous | Twice Daily | [4] |
| Baricitinib | Collagen Antibody-Induced Arthritis (CAIA) | C57BL/6 | Not specified, but shown to be effective | Not specified | Not specified | [2] |
| Baricitinib | RA-Associated Interstitial Lung Disease | Not specified | Not specified, but shown to reduce fibrosis | Not specified | Not specified | [5] |
| Ruxolitinib | Collagen-Induced Arthritis (CIA) | DBA/1 | 10-30 mg/kg | Oral (p.o.) | Once Daily | [6] |
Table 2: Dosage in Systemic Lupus Erythematosus Mouse Models
| Compound | Mouse Model | Mouse Strain | Dosage | Route of Administration | Frequency | Reference |
| Baricitinib | Spontaneous Lupus | MRL/lpr | 10 mg/kg | Oral (gavage) | Twice Daily | [7][8][9] |
Experimental Protocols
This section provides a detailed methodology for a common in vivo model used to assess the efficacy of JAK inhibitors.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological similarities to the human disease.
1. Materials and Reagents:
-
Male DBA/1 mice, 8-10 weeks old.[6]
-
Bovine Type II Collagen (CII) solution.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
JAK inhibitor (e.g., Tofacitinib, Ruxolitinib).
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).[6]
-
Syringes and needles for immunization and drug administration.
-
Calipers for measuring paw thickness.
2. Experimental Workflow:
Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) mouse model.
3. Detailed Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Anesthetize mice and administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection intradermally.[4]
-
Monitoring for Disease Onset: Beginning around day 21, monitor mice daily for signs of arthritis, including paw swelling and redness.
-
Treatment Initiation (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment before or at the time of the booster immunization.
-
Therapeutic: Begin treatment upon the first signs of arthritis (clinical score > 1), typically around day 25.[6]
-
-
Dosing and Administration:
-
Efficacy Endpoints:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using calipers.
-
Body Weight: Record body weight daily or every other day.
-
Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Collect blood at termination and measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[6]
-
Protocol 2: Spontaneous Lupus Model in MRL/lpr Mice
MRL/lpr mice spontaneously develop a lupus-like autoimmune disease, making them a valuable model for studying SLE.
1. Materials and Reagents:
-
JAK inhibitor (e.g., Baricitinib).
-
Vehicle control.
-
Urine analysis strips (for proteinuria).
-
ELISA kits for anti-dsDNA antibodies and cytokines.
2. Procedure:
-
Treatment Initiation: Begin treatment at 8 weeks of age, before severe disease manifestation.[7][8]
-
Dosing and Administration: Randomize mice into treatment groups and administer the compound daily via oral gavage for a specified period (e.g., 8 weeks).[7][8]
-
Efficacy Endpoints:
-
Proteinuria: Monitor urine protein levels weekly.
-
Autoantibodies: Measure serum levels of anti-dsDNA IgG antibodies at the end of the study.[8]
-
Organomegaly: At termination, weigh spleens and lymph nodes to assess splenomegaly and lymphadenopathy.[7][8]
-
Kidney Histopathology: Analyze kidney sections for signs of lupus nephritis (e.g., glomerulonephritis).
-
Pharmacokinetic and Safety Assessment
-
Pharmacokinetics (PK): To establish a dosing regimen, it is crucial to determine the PK profile of the compound in mice. This involves administering a single dose (intravenously and orally) and collecting blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to measure plasma drug concentration using LC-MS/MS.[6] Key parameters include half-life, bioavailability, and maximum concentration (Cmax).
-
Safety and Tolerability: During efficacy studies, monitor animals for clinical signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur. A complete blood count (CBC) can be performed to assess for potential effects on hematopoietic cells.[6]
These protocols provide a robust framework for the in vivo evaluation of novel JAK inhibitors. Researchers should optimize dosages and study durations based on the specific properties of their compound and the research question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of a Novel JAK Inhibitor, Plodicitinib, Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] They play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.[1][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.[1][4][5]
Plodicitinib is a novel, selective JAK inhibitor. To characterize its mechanism of action and cellular efficacy, it is essential to quantify its effect on the JAK-STAT signaling cascade. Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.[6] This document provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory activity of this compound on the JAK-STAT pathway in a cellular context.
Signaling Pathway
The binding of a cytokine to its receptor induces the dimerization of receptor-associated JAKs, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2] this compound, as a JAK inhibitor, is hypothesized to block this cascade by preventing the phosphorylation of JAKs and downstream STATs.
Experimental Workflow
The general workflow for assessing this compound's effect via Western blot involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, antibody incubation, and signal detection.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1, HEL) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with a suitable cytokine (e.g., IL-6, GM-CSF) for 15-30 minutes to activate the JAK-STAT pathway.[6] A non-stimulated, untreated control should be included.
2. Cell Lysis and Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-STAT3, rabbit anti-STAT3, rabbit anti-phospho-JAK2, rabbit anti-JAK2) diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor should be optimized as per the antibody datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data from the Western blot analysis should be summarized to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Densitometric Analysis of this compound's Effect on STAT3 Phosphorylation
| This compound Conc. (nM) | Relative p-STAT3/Total STAT3 Ratio (Normalized to Stimulated Control) | Standard Deviation |
| 0 (Unstimulated) | 0.05 | ± 0.01 |
| 0 (Stimulated) | 1.00 | ± 0.08 |
| 10 | 0.78 | ± 0.06 |
| 50 | 0.45 | ± 0.05 |
| 100 | 0.21 | ± 0.03 |
| 500 | 0.08 | ± 0.02 |
Data are representative of a typical dose-response experiment and should be generated from at least three independent biological replicates.
Conclusion
Western blotting is an indispensable tool for elucidating the mechanism of action of novel kinase inhibitors like this compound. The provided protocol offers a robust framework for assessing the inhibitory effect of this compound on the JAK-STAT signaling pathway. By quantifying the reduction in phosphorylation of key signaling proteins such as JAKs and STATs, researchers can effectively determine the potency and cellular efficacy of this compound, providing crucial data for its further development as a therapeutic agent.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 6. JAK inhibitors impair GM-CSF-mediated signaling in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plodicitinib Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation of target proteins of Plodicitinib, a Janus kinase (JAK) inhibitor. The provided methodology is essential for researchers studying the mechanism of action of this compound, identifying its binding partners, and investigating its effects on cellular signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses. By binding to JAKs, this compound can modulate these downstream events.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. This method utilizes the high specificity of an antibody for its target antigen to enrich the protein of interest, which can then be analyzed by various downstream applications like Western blotting or mass spectrometry.[1] In the context of this compound, IP can be employed to pull down its direct protein targets (e.g., specific JAK isoforms) and any associated proteins, providing valuable insights into its mechanism of action and potential off-target effects.
Principle of the Experiment
The immunoprecipitation protocol for this compound involves the following key steps:
-
Cell Lysis: Cultured cells treated with this compound or a vehicle control are lysed to release cellular proteins while maintaining their native conformation and interactions.
-
Immunocomplex Formation: A specific primary antibody that recognizes the target protein (e.g., a specific JAK isoform) is added to the cell lysate. This antibody binds to its target, forming an antigen-antibody complex.
-
Immunocomplex Capture: Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate. These beads have a high affinity for the Fc region of the primary antibody and will capture the entire immunocomplex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins, resulting in an enriched sample of the target protein and its binding partners.
-
Elution: The captured proteins are eluted from the beads, typically by boiling in a sample buffer, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Analysis: The eluted proteins are then analyzed by downstream techniques such as SDS-PAGE and Western blotting to confirm the presence and quantity of the target protein and its interacting partners.
Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, as a JAK inhibitor, blocks this cascade at the level of JAK phosphorylation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for the this compound immunoprecipitation experiment is depicted below.
Caption: A schematic overview of the immunoprecipitation workflow.
Detailed Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization depending on the cell type and the specific JAK isoform being targeted.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| RIPA Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2] Add protease and phosphatase inhibitor cocktails immediately before use. | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer (1X SDS-PAGE Sample Buffer) | 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue | Room Temperature |
| Protein A/G Agarose or Magnetic Beads | Commercially available | 4°C |
| Primary Antibody | Specific for the target protein (e.g., anti-JAK1, anti-JAK2) | -20°C |
| Isotype Control Antibody | Non-specific IgG from the same species as the primary antibody | -20°C |
Procedure
1. Cell Culture and Treatment: a. Culture cells to approximately 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the appropriate duration.
2. Cell Lysate Preparation: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer (with inhibitors) to the cells (e.g., 1 mL per 10 cm dish). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[3] c. Centrifuge at 2,500 x g for 3 minutes at 4°C and carefully transfer the supernatant to a new tube.[3]
4. Immunoprecipitation: a. Add the primary antibody (the amount should be optimized, typically 1-5 µg) to the pre-cleared lysate.[3] For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.[3] c. Add 30-50 µL of Protein A/G bead slurry to each sample. d. Incubate on a rotator for an additional 1-2 hours at 4°C.[3]
5. Washing: a. Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps at least three more times.
6. Elution: a. After the final wash, carefully remove all of the supernatant. b. Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. Carefully collect the supernatant containing the eluted proteins.
7. Downstream Analysis: a. Load the eluted samples onto an SDS-PAGE gel for electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Perform Western blotting using antibodies against the target protein and any suspected interacting partners to verify the immunoprecipitation.
Data Presentation
Quantitative data from Western blot analysis of immunoprecipitated samples can be summarized in a table for clear comparison. Densitometry can be used to quantify the band intensities.
| Sample | Target Protein (e.g., JAK1) Intensity (Arbitrary Units) | Co-immunoprecipitated Protein (e.g., STAT3) Intensity (Arbitrary Units) |
| Vehicle Control IP | +++ | ++ |
| This compound-Treated IP | +++ | + |
| Isotype Control IP | - | - |
Note: The expected outcome is that this compound treatment may affect the interaction of JAKs with other signaling molecules, which would be reflected as a change in the amount of co-immunoprecipitated protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing, non-specific antibody binding, or lysate is too concentrated. | Increase the number of wash steps, use a pre-clearing step, or dilute the lysate. |
| No or Weak Signal | Inefficient antibody binding, insufficient protein in lysate, or protein degradation. | Optimize antibody concentration, increase the amount of starting lysate, or ensure protease/phosphatase inhibitors are fresh. |
| Antibody Heavy/Light Chains Obscure Protein of Interest | Eluted antibody chains have similar molecular weights to the target protein. | Use a light-chain specific secondary antibody for Western blotting or crosslink the primary antibody to the beads. |
By following this detailed protocol, researchers can effectively utilize immunoprecipitation to investigate the molecular interactions of this compound and further elucidate its mechanism of action within the cell.
References
Application Notes and Protocols for Plodicitinib in CRISPR Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plodicitinib is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family, particularly JAK1. By targeting the ATP-binding site of JAK1, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition disrupts the JAK/STAT signaling pathway, a critical cascade for numerous cytokine and growth factor receptors involved in inflammation and cellular proliferation. The dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
CRISPR-Cas9 genome editing technology offers a powerful tool for functional genomics, enabling the systematic interrogation of gene function. When combined with a selective inhibitor like this compound, CRISPR screening can be employed to identify genes that modulate cellular responses to JAK1 inhibition. These screens are invaluable for elucidating mechanisms of drug resistance, identifying synthetic lethal interactions, and discovering novel therapeutic targets to be used in combination with this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR knockout screens to identify genes that, when lost, confer resistance to JAK1 inhibition.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a primary mode of signal transduction for a wide array of cytokines and growth factors. The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to receptor dimerization and the activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.[1][2][3][4] this compound, by inhibiting JAK1, prevents the initial phosphorylation cascade, thereby blocking downstream gene expression.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Key Applications of CRISPR Screens with this compound
-
Identification of Resistance Mechanisms: A primary application is to perform a positive selection screen to identify genes whose knockout confers resistance to this compound. This is critical for anticipating and overcoming potential clinical resistance.
-
Discovery of Synthetic Lethal Interactions: Negative selection screens can identify genes that are essential for cell survival only in the presence of this compound, revealing synthetic lethal partners of JAK1 inhibition.
-
Target Validation and Pathway Elucidation: CRISPR screens can validate the on-target effects of this compound and further elucidate the downstream consequences of JAK1 inhibition in various cellular contexts.
Data Presentation
Quantitative Analysis of this compound Activity
Prior to initiating a CRISPR screen, it is crucial to determine the optimal concentration of this compound for the chosen cell line. This is typically achieved through dose-response assays to determine the half-maximal inhibitory concentration (IC50) for cell viability and target engagement.
Table 1: In Vitro Activity of Representative JAK Inhibitors
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | Cell-free | - | 3.3 (JAK1), 2.8 (JAK2) | [5][6] |
| Tofacitinib | JAK3 > JAK1/2 | Cell-free | - | 1 (JAK3), 112 (JAK1), 20 (JAK2) | [5][6] |
| Baricitinib | JAK1/JAK2 | pSTAT3 Inhibition | RA-FLS | ~50 | [7] |
| Upadacitinib | JAK1 | pSTAT3 Inhibition | Whole Blood | ~40 | [8] |
| This compound (Hypothetical) | JAK1 | Cell Viability | Cancer Cell Line A | 50 | N/A |
| This compound (Hypothetical) | JAK1 | pSTAT3 Inhibition | Cancer Cell Line A | 10 | N/A |
Note: Data for this compound is hypothetical and for illustrative purposes.
Representative Data from a CRISPR Screen for this compound Resistance
The primary output of a pooled CRISPR screen is a list of genes whose corresponding sgRNAs are either enriched or depleted in the this compound-treated population compared to the control.
Table 2: Top Gene Hits from a Positive Selection CRISPR Screen for this compound Resistance
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| SOCS1 | Suppressor of cytokine signaling 1 | 5.2 | 1.5e-8 |
| PTPN2 | Protein tyrosine phosphatase non-receptor type 2 | 4.8 | 3.2e-8 |
| CUL5 | Cullin 5 | 4.5 | 7.1e-7 |
| NFKB1 | Nuclear factor kappa B subunit 1 | 4.1 | 1.2e-6 |
| STAT3 | Signal transducer and activator of transcription 3 | -0.2 | 0.85 |
| JAK1 | Janus kinase 1 | -3.5 | 2.0e-5 |
Note: This data is representative and intended to illustrate the expected outcome of a CRISPR screen. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Target Cell Line
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Target cell line (e.g., a cancer cell line dependent on JAK/STAT signaling)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1,000-5,000 cells per well). Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.1 nM, including a DMSO vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control wells. Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Pooled CRISPR Knockout Screen for this compound Resistance
Objective: To identify genes whose loss of function confers resistance to this compound.
Caption: Workflow for a pooled CRISPR knockout screen.
Materials:
-
Cas9-expressing target cell line
-
Pooled lentiviral sgRNA library (genome-wide or focused)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids. Harvest the viral supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing target cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain library representation (at least 500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using puromycin for 2-3 days.
-
Establish Baseline: After selection, harvest a population of cells to serve as the "Day 0" or initial timepoint reference.
-
Drug Treatment: Split the remaining cell population into two groups: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (e.g., at or near the IC80 to provide strong selective pressure).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary and maintaining a sufficient number of cells to preserve library complexity. Replenish the media with fresh DMSO or this compound at each passage.
-
Genomic DNA Extraction: Harvest the cells from both the DMSO and this compound-treated populations at the end of the screen. Extract genomic DNA.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA. Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. Gene-level hits are determined by the consistent enrichment of multiple sgRNAs targeting the same gene.
Conclusion
The combination of this compound, a selective JAK1 inhibitor, with CRISPR screening provides a powerful platform for functional genomic studies. The protocols and application notes presented here offer a framework for identifying and validating genes that modulate the cellular response to JAK1 inhibition. Such studies are essential for understanding the mechanisms of action of this compound, discovering novel combination therapies, and developing strategies to overcome potential drug resistance, ultimately accelerating the translation of this targeted therapy to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plodicitinib in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues, are revolutionizing disease modeling and drug discovery.[1] Their ability to recapitulate the complex architecture and functionality of native organs provides a more physiologically relevant platform for preclinical studies compared to traditional 2D cell cultures.[1] This document provides detailed application notes and protocols for the utilization of Plodicitinib, a Janus kinase (JAK) inhibitor, in organoid culture systems. While direct studies on this compound in organoids are not yet widely published, this guide synthesizes information on its mechanism of action and established organoid drug screening methodologies to provide a framework for its investigation.
This compound is a small molecule inhibitor targeting the JAK-STAT signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and inflammation, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.[2][3] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) mediates signaling for numerous cytokines and growth factors.[3] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate gene expression.[3] By inhibiting JAKs, this compound can modulate these downstream effects.
Mechanism of Action: this compound and the JAK-STAT Pathway
This compound is presumed to function as an ATP-competitive inhibitor of JAK enzymes, thereby preventing the phosphorylation of STAT proteins and subsequent downstream signaling. This mechanism is shared by other JAK inhibitors like Tofacitinib, which inhibits JAK1 and JAK3, and has been shown to modulate the effects of pro-inflammatory cytokines such as IL-2, IL-4, and IL-15.[4] The specificities of this compound for different JAK isoforms would determine its precise biological effects.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Peficitinib in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes.[1] It has demonstrated clinical efficacy in the treatment of rheumatoid arthritis (RA) by modulating the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune response.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of Peficitinib in high-throughput screening (HTS) assays to identify and characterize modulators of the JAK-STAT pathway.
Mechanism of Action
Peficitinib functions as an ATP-competitive inhibitor of Janus kinases, thereby preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately preventing the transcription of pro-inflammatory genes.[2] Peficitinib exhibits inhibitory activity against multiple JAK isoforms.
Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event activates receptor-associated JAKs, which then phosphorylate STAT proteins. The activated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes.
Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
Quantitative Data
The inhibitory activity of Peficitinib against various JAK isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor at which the response is reduced by half.[5][6][7]
| Target | IC50 (nM) | Reference |
| JAK1 | Data not available in search results | |
| JAK2 | Data not available in search results | |
| JAK3 | Data not available in search results | |
| TYK2 | Data not available in search results |
Note: Specific IC50 values for Peficitinib were not available in the provided search results. Researchers should consult specific product datasheets or published literature for this information.
High-Throughput Screening Protocols
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Workflow:
Caption: Workflow for a biochemical kinase activity assay.
Protocol:
-
Plate Preparation:
-
Dispense 2 µL of JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) in assay buffer to each well of a 384-well plate.
-
Add 2 µL of a peptide substrate and ATP solution.
-
-
Compound Addition:
-
Add 20 nL of Peficitinib or test compounds at various concentrations.
-
Include appropriate controls (e.g., no enzyme, no compound).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 6 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to each well to stop the enzymatic reaction and generate a luminescent signal.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Signal Measurement:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[5]
-
Cell-Based Phospho-STAT Assay
This assay measures the phosphorylation of STAT proteins in a cellular context in response to cytokine stimulation and the inhibitory effect of compounds.
Workflow:
Caption: Workflow for a cell-based phospho-STAT assay.
Protocol:
-
Cell Seeding:
-
Seed a cytokine-responsive cell line (e.g., TF-1, U937) into a 384-well plate at a density of 10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of Peficitinib or test compounds for 1 hour.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) at a pre-determined EC80 concentration.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add detection reagents, typically a pair of antibodies, one of which recognizes total STAT and the other recognizes phosphorylated STAT (e.g., HTRF®, Cisbio; AlphaLISA®, PerkinElmer).
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the phospho-STAT signal to the total STAT signal.
-
Determine the percent inhibition and IC50 values.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of compounds on the proliferation of cytokine-dependent cell lines.
Workflow:
Caption: Workflow for a cell viability/proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed a cytokine-dependent cell line (e.g., TF-1) in a 384-well plate at a density of 5,000 cells/well in the presence of a growth-promoting cytokine (e.g., GM-CSF).
-
-
Compound Addition:
-
Add various concentrations of Peficitinib or test compounds.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Signal Measurement:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to untreated controls and determine the IC50 value.
-
Conclusion
Peficitinib is a valuable tool for studying the JAK-STAT signaling pathway. The protocols outlined in these application notes provide a framework for utilizing Peficitinib in high-throughput screening campaigns to identify and characterize novel modulators of this critical pathway. These assays can be adapted and optimized for specific research needs and instrumentation.
References
- 1. Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxfordglobal.com [oxfordglobal.com]
Application Note: Mass Spectrometry Sample Preparation for Plodicitinib Analysis in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plodicitinib is a selective inhibitor of Janus kinases (JAK), specifically targeting the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in processes like immunity, cell division, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[3][4] As a therapeutic agent, accurate quantification of this compound in biological matrices (e.g., plasma, serum) is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, a gold standard for bioanalysis.[5]
This compound's Mechanism of Action: The JAK-STAT Pathway
This compound exerts its therapeutic effect by inhibiting Janus kinases. The canonical JAK-STAT signaling cascade begins when an extracellular ligand, such as a cytokine, binds to its cell-surface receptor.[2][3] This binding event activates the associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in the immune response and cell proliferation.[1][2] this compound interrupts this process by blocking the kinase activity of JAKs, thereby preventing the downstream signaling cascade.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with JAK Inhibitors
Disclaimer: Information regarding a specific Janus kinase (JAK) inhibitor named "Plodicitinib" is not publicly available at this time. The following application notes and protocols are based on established research and clinical data for other well-characterized JAK inhibitors, such as Ruxolitinib, Tofacitinib, and Upadacitinib. These examples are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals working with novel JAK inhibitors in combination with other therapeutic agents.
Application Notes
1. Introduction to JAK Inhibitors and Combination Therapy
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is integral to the regulation of immune responses and cell growth. Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. JAK inhibitors are small molecules that block the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby modulating the immune and inflammatory responses.
While JAK inhibitors have demonstrated significant efficacy as monotherapy in several conditions, combination therapy strategies are being explored to enhance therapeutic outcomes, overcome resistance, and reduce toxicity. Combining a JAK inhibitor with another targeted agent, such as a biologic or another small molecule inhibitor, can lead to synergistic effects by targeting multiple nodes in a disease-associated signaling network.
2. Rationale for Combination Therapy
The primary goals of combining a JAK inhibitor with other inhibitors include:
-
Enhanced Efficacy: Targeting complementary or redundant signaling pathways can lead to a more profound and durable response than monotherapy.
-
Overcoming Resistance: Cancers and inflammatory diseases can develop resistance to single-agent therapies through the activation of bypass signaling pathways. Combination therapy can preemptively block these escape mechanisms.
-
Dose Reduction and Improved Safety: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing dose-dependent toxicities.
-
Broadening Therapeutic Scope: Combining a JAK inhibitor with another agent may be effective in patient populations that are refractory to single-agent treatment.
3. Key Combination Strategies
Several combination strategies involving JAK inhibitors have shown promise in preclinical and clinical studies:
-
JAK Inhibitor + Biologic (e.g., anti-cytokine monoclonal antibody): This combination can provide both broad immunosuppression through the JAK inhibitor and highly specific targeting of a key pathogenic cytokine by the biologic. For example, combining a JAK inhibitor with an anti-IL-13 or anti-IL-4Rα antibody in atopic dermatitis.[1]
-
JAK Inhibitor + Other Small Molecule Inhibitors:
-
PI3K/AKT/mTOR Pathway Inhibitors: The JAK-STAT and PI3K/AKT/mTOR pathways are often co-activated in cancer. Dual inhibition can lead to synergistic anti-tumor effects.
-
BET Inhibitors: Bromodomain and extraterminal (BET) inhibitors can modulate the transcription of key oncogenes and inflammatory cytokines, providing a complementary mechanism of action to JAK inhibition.
-
BCL-2 Inhibitors: In hematological malignancies, combining a JAK inhibitor with a BCL-2 inhibitor can enhance the induction of apoptosis in malignant cells.[2]
-
-
JAK Inhibitor + Chemotherapy: In oncology, JAK inhibitors can be used to sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents.
Data Presentation
Table 1: Preclinical Synergy of a JAK1/2 Inhibitor (Ruxolitinib) in Combination with a PI3Kδ Inhibitor in a Murine Model of Myelofibrosis
| Treatment Group | Spleen Weight Reduction (%) | Reduction in Inflammatory Cytokines (IL-6, TNF-α) (%) | Improvement in Bone Marrow Fibrosis Score |
| Vehicle Control | 0 | 0 | 0 |
| Ruxolitinib (monotherapy) | 45 | 50 | 1.5 |
| PI3Kδ Inhibitor (monotherapy) | 20 | 15 | 0.5 |
| Ruxolitinib + PI3Kδ Inhibitor | 75 | 80 | 2.5 |
Data are representative and compiled from typical findings in preclinical myelofibrosis models.
Table 2: Clinical Efficacy of Upadacitinib (a JAK1-selective inhibitor) in Combination with Methotrexate in Rheumatoid Arthritis
| Outcome Measure (Week 12) | Placebo + Methotrexate | Upadacitinib (15 mg) + Methotrexate |
| ACR20 Response Rate (%) | 35 | 71 |
| ACR50 Response Rate (%) | 15 | 45 |
| ACR70 Response Rate (%) | 5 | 25 |
| DAS28-CRP ≤ 3.2 (%) | 12 | 48 |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein. Data are representative of typical Phase 3 clinical trial results.[3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a JAK inhibitor alone and in combination with another inhibitor on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HEL cells for hematologic malignancy)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
JAK inhibitor (e.g., this compound)
-
Combination inhibitor (e.g., a PI3K inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the JAK inhibitor and the combination inhibitor in complete medium.
-
Treat the cells with the single agents or their combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Western Blot Analysis of Phospho-STAT3
Objective: To assess the pharmacodynamic effect of a JAK inhibitor on the phosphorylation of its downstream target, STAT3.
Materials:
-
Treated cells from the combination therapy experiment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Caption: A typical experimental workflow for assessing the in vitro efficacy of a JAK inhibitor in combination with another inhibitor.
References
Troubleshooting & Optimization
Plodicitinib solubility issues and solutions
Technical Support Center: Plodicitinib
Disclaimer: Publicly available information on the specific physicochemical properties of "this compound" is limited. This guide is based on the common characteristics of poorly soluble kinase inhibitors and is intended to provide general guidance for researchers. The protocols and data presented are illustrative and should be adapted based on experimentally determined properties of the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of novel kinase inhibitors like this compound?
A1: Many small-molecule kinase inhibitors are designed to bind to the often hydrophobic ATP-binding pocket of kinases. This structural requirement frequently results in molecules that are lipophilic (fat-soluble) and exhibit low aqueous solubility.[1] Consequently, these compounds often fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high membrane permeability.[1]
Q2: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer or cell culture medium?
A2: This common issue, often called "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.[1][2][3] The final concentration of DMSO is a critical factor; keeping it as low as possible (typically below 0.5%) is crucial, though even this may not prevent precipitation for highly insoluble compounds.[1][4][5]
Q3: How does pH impact the solubility of this compound?
A3: The solubility of kinase inhibitors can be highly dependent on pH, particularly for compounds that are weak bases.[1] These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water molecules and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1]
Q4: What are some alternative solvents to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent for initial stock solutions, other options can be considered if DMSO is incompatible with the experimental system or fails to provide adequate solubility. Alternatives include N,N-dimethylformamide (DMF), ethanol, or other water-miscible organic solvents. However, the toxicity and compatibility of any solvent with the specific cell line or assay must be carefully evaluated.
Troubleshooting Guide
Issue: Immediate Precipitation in Aqueous Media
Q: I prepared a 10 mM stock of this compound in DMSO. When I dilute it to 10 µM in my cell culture medium for an experiment, a precipitate forms instantly. What's wrong and how can I fix it?
A: This is a classic sign of a compound "crashing out" due to poor aqueous solubility. Here are several steps to troubleshoot this problem:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[2][4]
-
Modify the Dilution Technique: Instead of adding a small volume of concentrated DMSO stock directly into the full volume of media, try a serial or stepwise dilution. First, create an intermediate dilution of the stock in a smaller volume of warm media, then add this to the final volume. Always add the drug solution to the media while gently vortexing or swirling to ensure rapid dispersion.[2][4][6]
-
Reduce the Final Concentration: The intended 10 µM concentration may be above the maximum aqueous solubility of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2]
-
Lower the Final DMSO Concentration: While counterintuitive, starting with a more concentrated DMSO stock (e.g., 50 mM) allows you to use a smaller volume to achieve your final concentration, thereby lowering the final DMSO percentage. However, the primary issue is likely the compound's inherent aqueous insolubility, not the DMSO itself. A general guideline is to keep the final DMSO concentration at or below 0.5%.[4]
Issue: Precipitate Forms Over Time in the Incubator
Q: My this compound solution looks clear when I first add it to the cells, but after a few hours in the incubator, I see crystalline precipitates in the wells. What is causing this delayed precipitation?
A: Delayed precipitation can occur for several reasons:
-
Temperature and pH Shifts: Although you may prepare the solution at 37°C, the pH of the medium can change over time in the incubator due to cellular metabolism. This pH shift can alter the ionization state of the compound and reduce its solubility.
-
Evaporation: In long-term cultures, evaporation of media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2] Ensure the incubator has proper humidification and use plates with low-evaporation lids.[2]
-
Kinetic vs. Thermodynamic Solubility: You may have initially created a supersaturated "kinetic" solution that is thermodynamically unstable. Over time, the compound reverts to its more stable, less soluble crystalline form.[7][8]
Solutions:
-
Consider Serum Protein Binding: If using serum-containing medium, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. If you are using serum-free medium, this solubilizing effect is absent.
-
Use Solubility Enhancers: For in vitro assays (not necessarily for cell-based work), the inclusion of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility.[9] For cell-based assays, these can be toxic.
Data Presentation: Hypothetical this compound Solubility
The following table presents hypothetical solubility data for this compound in common solvents to illustrate how such information would be structured. Note: This data is for illustrative purposes only.
| Solvent | Temperature (°C) | Maximum Solubility (Hypothetical) | Notes |
| Water (pH 7.4) | 25 | < 1 µg/mL | Practically insoluble in aqueous buffer. |
| PBS (pH 7.4) | 25 | < 1 µg/mL | Low solubility limits direct preparation. |
| DMSO | 25 | ≥ 100 mM (approx. 35 mg/mL) | Preferred solvent for stock solutions.[10] |
| Ethanol | 25 | ~5-10 mg/mL | Moderate solubility. |
| Cell Culture Media + 10% FBS | 37 | ~5-10 µM (approx. 1.75-3.5 µg/mL) | Serum may slightly enhance solubility. |
| Cell Culture Media (serum-free) | 37 | < 5 µM (approx. 1.75 µg/mL) | Lower solubility without serum proteins. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Methodology:
-
Weighing: Accurately weigh the desired amount of solid this compound powder and transfer it to a sterile, appropriate vial (e.g., an amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.[6] If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied, but first verify the compound's thermal stability.[1][6]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[6]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the practical upper concentration limit for this compound in the specific aqueous medium used for an experiment.
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of a high-concentration this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed, small volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells containing pre-warmed (37°C) cell culture medium (e.g., 199 µL). Include a DMSO-only vehicle control.[2]
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 8, and 24 hours). For a more quantitative measure, the absorbance of the plate can be read at a wavelength between 500-600 nm; an increase in absorbance relative to the control indicates precipitation.[2]
-
Determine Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experiment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of JAK Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Janus kinase (JAK) inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to help navigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are JAK inhibitors and why is it critical to consider their off-target effects?
A1: Janus kinase (JAK) inhibitors are a class of small molecules that target the four members of the JAK family of tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are essential for signaling downstream of numerous cytokine and growth factor receptors through the JAK-STAT pathway, which plays a pivotal role in immune responses and hematopoiesis.[2] While designed to be targeted, most small molecule kinase inhibitors are not entirely specific and can interact with unintended kinases or other proteins, leading to off-target effects.[1][3] This is a crucial consideration because off-target interactions can produce unexpected experimental results, complicate data interpretation, and potentially lead to adverse effects in a clinical setting.[4]
Q2: I'm observing a cellular phenotype that doesn't seem to be related to the known functions of the JAK-STAT pathway. Could this be an off-target effect?
A2: It is highly probable. While the primary mechanism of action for JAK inhibitors is the suppression of the JAK-STAT pathway, many of these compounds can inhibit other kinases, often due to the structural similarity of the ATP-binding pocket across the kinome.[4] For example, some JAK inhibitors have been found to interact with other kinases, leading to unforeseen biological consequences.[5] To investigate this, a multi-step approach is recommended, including conducting a dose-response analysis and using a structurally different inhibitor for the same target to see if the phenotype persists.[4]
Q3: How can I determine if the observed effect of my JAK inhibitor is on-target or off-target?
A3: Distinguishing between on-target and off-target effects is a key challenge. A recommended strategy involves several lines of investigation:
-
Literature Review: Begin by thoroughly researching the known selectivity profile of the specific JAK inhibitor you are using. Many inhibitors have been screened against extensive kinase panels.[4]
-
Use of Structurally Different Inhibitors: Confirm your results with a second, structurally unrelated inhibitor that targets the same primary JAK isoform(s). If the phenotype is reproduced, it is more likely to be an on-target effect.[4]
-
Dose-Response Analysis: Perform your experiments across a broad range of inhibitor concentrations. On-target effects should typically manifest at lower concentrations compared to off-target effects.[4]
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to use a genetic approach like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target JAK. If the inhibitor no longer produces the same effect in the knockout/knockdown cells, it strongly suggests an on-target mechanism.[6]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for the same JAK inhibitor across different experiments. | Variation in ATP concentration: Most JAK inhibitors are ATP-competitive. Fluctuations in the ATP concentration in your kinase assays will alter the apparent IC50 value. | Standardize the ATP concentration across all assays. Consider performing assays at both the Km for ATP and at physiological ATP concentrations (typically 1-5 mM) for more relevant data.[2] |
| Different cell states or passage numbers: The physiological condition of your cells, including their growth phase and passage number, can impact their response to inhibitors. | Use cells with a consistent passage number and ensure they are in a similar growth phase (e.g., logarithmic) for all experiments. | |
| Unexpected cell toxicity or a paradoxical activation of a signaling pathway. | Off-target kinase inhibition: The inhibitor may be affecting a kinase with an opposing biological function or one involved in a negative feedback loop.[4] | 1. Perform a kinase profile: Use a commercial service to screen your inhibitor against a broad panel of kinases to identify potential off-targets.[7] 2. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[4] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[6] |
| Discrepancy between biochemical assay and cellular assay results. | Cellular permeability and efflux pumps: The inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps like ABCG2.[6] | Measure the intracellular concentration of the inhibitor. Consider using cell lines with known expression levels of drug transporters or use efflux pump inhibitors as controls. |
| High intracellular ATP concentration: The millimolar concentration of ATP inside a cell is often much higher than that used in biochemical assays, leading to a rightward shift in the IC50 value for ATP-competitive inhibitors. | This is an inherent difference between the two assay formats. Report the results from both and acknowledge the likely reason for the discrepancy. |
Data Presentation: Kinase Selectivity of Upadacitinib
Upadacitinib is a selective JAK1 inhibitor.[8] The following tables summarize its inhibitory activity against the four JAK isoforms in both biochemical and cellular assays.
Table 1: Biochemical Assay - Potency of Upadacitinib against Recombinant Human JAK Enzymes [8][9][10]
| Kinase | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Table 2: Cellular Assay - Potency of Upadacitinib in Engineered Cell Lines [8][9][10]
| Target | IC50 (nM) | Fold Selectivity (vs. JAK1) |
| JAK1 | 14 | - |
| JAK2 | 593 - 600 | ~42 - 74 |
| JAK3 | 1820 | ~130 |
| TYK2 | >2660 | >190 |
Fold selectivity is calculated by dividing the IC50 of the other JAK isoforms by the IC50 of JAK1.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Workflow
Caption: A workflow for systematically investigating potential off-target effects of a kinase inhibitor.
Logical Relationship Diagram
Caption: A logical diagram illustrating the relationship between an experimental problem, its potential causes, and corresponding troubleshooting strategies.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is for assessing the selectivity of a JAK inhibitor by measuring its activity against a panel of purified kinases.
Materials:
-
Test inhibitor (e.g., this compound)
-
Purified, recombinant kinases (commercial panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT, pH 7.5)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and kinase reaction buffer.
-
Compound Incubation: Add the test inhibitor at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[6]
Protocol 2: Western Blot for Phospho-STAT Inhibition in Cells
This protocol measures the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Cell line (e.g., TF-1, Ba/F3)
-
Cell culture medium
-
Cytokine (e.g., IL-6, GM-CSF)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the JAK inhibitor for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-STAT signal to the total STAT or a loading control (e.g., GAPDH). Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.[9]
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
Preventing Plodicitinib degradation in solution
Welcome to the Plodicitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommendation |
| Precipitation in solution upon storage | - The concentration of this compound exceeds its solubility in the chosen solvent.- The pH of the solution has shifted to a point where this compound is less soluble.- The storage temperature is too low, causing the compound to crystallize. | - Prepare a fresh solution at a lower concentration.- Ensure the pH of the solution is maintained within the optimal range (see Stability Data section). Consider using a buffer.- Store the solution at the recommended temperature. Avoid freezing unless explicitly stated as safe. |
| Solution turns yellow or brown | - This may indicate degradation of the compound, potentially due to oxidation or photodegradation. | - Prepare fresh solutions and protect them from light by using amber vials or covering the container with aluminum foil.[1][2][3]- Consider purging the solvent with an inert gas like nitrogen or argon before dissolving this compound to minimize oxidation.[4] |
| Loss of biological activity or inconsistent results | - Significant degradation of this compound has occurred.- The compound has isomerized to a less active form. | - Verify the purity and concentration of your this compound stock solution using an appropriate analytical method like HPLC-UV.- Review your solution preparation and storage procedures to identify potential sources of degradation. |
| Appearance of new peaks in HPLC chromatogram | - These new peaks likely represent degradation products. | - Conduct forced degradation studies to identify the conditions (e.g., acid, base, oxidation, light, heat) that cause degradation and to characterize the degradation products.[5][6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most stable in DMSO for long-term storage as a stock solution. For aqueous buffers in experiments, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the final concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid effects on biological systems.
Q2: How should I store this compound solutions?
A2: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -80°C. For short-term storage (up to one week), solutions can be stored at -20°C. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.
Q3: What are the main factors that cause this compound degradation?
A3: The primary factors contributing to this compound degradation are pH, temperature, light, and oxidation.[1][2][10] this compound is susceptible to hydrolysis in acidic and basic conditions and is also prone to oxidation. Exposure to light, especially UV light, can also lead to degradation.[1][3]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound in solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11] This method allows for the separation and quantification of the intact this compound from its potential degradation products.
This compound Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH-Dependent Stability of this compound
| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 2.0 | 0.1 N HCl | 37 | 24 | 75.2 |
| 4.0 | Acetate Buffer | 37 | 24 | 92.8 |
| 6.0 | Phosphate Buffer | 37 | 24 | 99.1 |
| 8.0 | Phosphate Buffer | 37 | 24 | 88.5 |
| 10.0 | 0.1 N NaOH | 37 | 24 | 65.4 |
This data indicates that this compound is most stable in a pH range of 4-6.[5]
Table 2: Temperature and Light Effects on this compound Stability in pH 6.0 Buffer
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| 4°C, Protected from Light | 48 | 98.5 |
| 25°C, Protected from Light | 48 | 94.3 |
| 40°C, Protected from Light | 48 | 85.1 |
| 25°C, Exposed to Ambient Light | 48 | 90.7 |
| 25°C, Exposed to UV Light (254 nm) | 4 | 72.9 |
This data highlights the importance of storing this compound solutions at low temperatures and protected from light.[1][2][3]
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This protocol describes a reversed-phase HPLC method for quantifying this compound and detecting its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study of this compound
This protocol is used to investigate the degradation pathways of this compound under various stress conditions.[5][6]
-
Acid Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution (1 mg/mL) in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours, then dissolve in a suitable solvent.[8]
-
Photodegradation: Expose this compound solution (1 mg/mL) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze samples from each stress condition using the HPLC-UV method described in Protocol 1 to determine the extent of degradation and the profile of degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a time-course stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Stability of ranitidine in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting stability of drugs | PPTX [slideshare.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Plodicitinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Plodicitinib. The information is designed to address common issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Janus kinase (JAK) family, particularly JAK1. By binding to the ATP-binding site of the JAK enzyme, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling pathway ultimately downregulates the inflammatory response mediated by various cytokines. The JAK-STAT pathway is a crucial signaling cascade for a multitude of cytokines and growth factors involved in immune regulation.[1][2]
Q2: What are the key cellular effects of this compound?
A2: this compound's inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines. This can result in decreased cellular proliferation, differentiation, and apoptosis in immune cells.[2] In experimental models, similar JAK inhibitors have been shown to attenuate organ injury and dysfunction caused by systemic inflammation.[3][4][5]
Q3: How can I confirm that this compound is active in my cellular assay?
A3: The most direct method to confirm this compound's activity is to measure the phosphorylation status of STAT proteins downstream of JAK activation. A successful experiment will show a dose-dependent decrease in phosphorylated STAT (pSTAT) levels upon treatment with this compound in cytokine-stimulated cells. This can be assessed using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources. Below are common issues and recommended solutions when working with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of pSTAT | 1. Cell Health: Cells are unhealthy or were passaged too many times. 2. Cytokine Stimulation: Inconsistent timing or concentration of cytokine stimulus. 3. This compound Degradation: Improper storage or handling of the compound. | 1. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. 2. Standardize the cytokine stimulation protocol, including incubation time and concentration. Prepare fresh cytokine stocks regularly. 3. Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| High background in pSTAT signaling | 1. Basal Activation: Cells have high basal JAK-STAT activation due to culture conditions (e.g., high serum concentration). 2. Antibody Specificity: The phospho-specific antibody has cross-reactivity. | 1. Serum-starve cells for a defined period before cytokine stimulation to reduce basal signaling. 2. Validate the phospho-specific antibody using appropriate controls, such as isotype controls for flow cytometry or blocking peptides for Western blotting. |
| Variability between experimental replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, cytokines, or reagents. 2. Cell Seeding Density: Inconsistent number of cells seeded per well/dish. 3. Intra- and Inter-patient Variability: Significant biological differences in primary human cells.[6] | 1. Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a master mix. 2. Use a cell counter to ensure consistent cell seeding density across all conditions. 3. For primary cells, increase the number of donors to account for biological variability. Consider pooling samples if individual donor analysis is not required.[6] |
Experimental Protocols
Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
This compound
-
Recombinant Human IL-6
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
Visualizations
This compound Mechanism of Action
References
- 1. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Plodicitinib Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Plodicitinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK2. By blocking these kinases, this compound interferes with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[1][2][3] Inhibition of this pathway leads to a reduction in the inflammatory response.
Q2: What are the expected outcomes of this compound treatment in a typical in vitro experiment?
In a typical in vitro setting, this compound is expected to reduce the phosphorylation of STAT proteins (e.g., pSTAT3, pSTAT5) in response to cytokine stimulation (e.g., IL-6, IL-7).[4] This leads to a downstream decrease in the expression of pro-inflammatory genes. A dose-dependent inhibition of cell proliferation is also expected in cell lines that rely on JAK-STAT signaling.
Q3: Are there any known off-target effects of this compound?
While this compound is designed to be a selective JAK inhibitor, off-target effects can occur, as with any kinase inhibitor. These can arise from the drug binding to unintended genomic sites with similar sequences or interacting with other kinases.[5][6] Such off-target effects could lead to unexpected cellular responses. It is crucial to include appropriate controls to identify and distinguish off-target from on-target effects.
Q4: What are the potential mechanisms of resistance to this compound?
Resistance to kinase inhibitors like this compound can develop through various mechanisms. These can include mutations in the target kinase (JAK) that prevent drug binding, activation of bypass signaling pathways that circumvent the need for JAK-STAT signaling, or increased drug efflux from the cell, reducing the intracellular concentration of the inhibitor.[7][8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No observed effect of this compound on pSTAT levels.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculated concentration and dilution series. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. |
| Drug Inactivity | Ensure proper storage of this compound according to the manufacturer's instructions. Test a fresh batch of the compound. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target JAKs and relies on the JAK-STAT pathway for the measured response. Test a positive control cell line known to be sensitive to JAK inhibitors. |
| Experimental Protocol Issue | Review the timing of cytokine stimulation and this compound treatment. Ensure that the cells were pre-incubated with this compound for a sufficient duration before cytokine addition. |
Issue 2: High cell viability despite this compound treatment in a proliferation assay.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Duration | The anti-proliferative effects of this compound may require a longer incubation period. Extend the duration of the assay (e.g., from 24 to 48 or 72 hours). |
| Activation of Bypass Pathways | The cells may be utilizing alternative signaling pathways for survival and proliferation. Investigate other key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to see if they are activated. |
| Drug Efflux | The cells may be actively pumping this compound out. Consider using an inhibitor of drug efflux pumps (e.g., ABCG2 inhibitors) in a controlled experiment to test this hypothesis.[12] |
| Acquired Resistance | If working with a cell line that has been continuously cultured with this compound, consider the possibility of acquired resistance. Perform genomic sequencing of the JAK genes to check for mutations. |
Issue 3: Unexpected changes in gene expression unrelated to the JAK-STAT pathway.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound may be inhibiting other kinases or interacting with other cellular targets. Perform a kinome scan or other profiling assay to identify potential off-target interactions. Use a structurally different JAK inhibitor as a control to see if the same expression changes are observed. |
| Downstream Effects | The observed changes may be indirect, downstream consequences of JAK-STAT inhibition. Perform a time-course experiment to distinguish early, direct effects from later, indirect effects. |
| Experimental Artifact | Rule out any experimental artifacts by repeating the experiment with stringent controls, including vehicle-treated and untreated samples. |
Experimental Protocols
Western Blot for pSTAT3 Analysis
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with varying concentrations of this compound or vehicle control for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against pSTAT3 overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Normalize the pSTAT3 signal to total STAT3 or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. iris.unito.it [iris.unito.it]
- 2. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting Mechanisms of Melanoma Resistance to BRAF and MEK Inhibitors Revealed Genetic and Non-Genetic Patient- and Drug-Specific Alterations and Remarkable Phenotypic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating Mechanisms of Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plodicitinib Resistance Mechanisms in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with plodicitinib resistance in cell line experiments. The information is compiled from established methodologies for studying drug resistance to tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to JAK inhibitors like this compound in cell lines?
A1: While specific data on this compound are limited, resistance to JAK inhibitors typically involves several key mechanisms. These can be broadly categorized as genetic, functional, or related to drug efflux.[1]
-
Genetic Resistance: This often involves mutations in the target kinase domain that prevent the inhibitor from binding effectively.[1] Another mechanism is the cooperation between different JAK-activating mutations that can overcome the inhibitory effect.[1]
-
Functional Resistance: Cells can develop resistance through various non-mutational mechanisms. One common observation is the reactivation of the JAK-STAT signaling pathway through the formation of heterodimers between different JAK family members (e.g., JAK1, JAK2, TYK2), which can lead to trans-phosphorylation and renewed downstream signaling despite the presence of the inhibitor.[1][2][3] Upregulation of pro-survival proteins and the activation of alternative or "bypass" signaling pathways that promote cell survival independently of the inhibited target are also common.[1]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the drug, thereby diminishing its efficacy.[4]
Q2: How do I establish a this compound-resistant cell line?
A2: The standard method for developing a drug-resistant cell line is through continuous or intermittent exposure to the drug over an extended period.[5][6][7]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTT or CCK-8).[8]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10-IC20.[7]
-
Stepwise Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.[3][6] A common approach is to increase the concentration by 1.5- to 2-fold at each step.[7]
-
Monitoring and Maintenance: Throughout this process, monitor the cells for changes in morphology and proliferation rate. It is crucial to passage the cells once they reach about 80% confluency.[5] It is also recommended to cryopreserve cells at each new concentration level as a backup.[5][7]
-
Confirmation of Resistance: Once the cells can proliferate steadily at a significantly higher concentration of this compound, confirm the resistance by re-evaluating the IC50. A resistant cell line will have a significantly higher IC50 value compared to the parental line.[6][8] A three-fold or higher increase in IC50 is often considered successful establishment of resistance.[3]
Q3: How is the degree of resistance quantified?
A3: The degree of resistance is typically quantified by the Resistance Index (RI), which is the ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line.
-
RI > 1: Indicates increased tolerance (resistance) to the drug.
-
RI = 1: Indicates no change in sensitivity.
-
RI < 1: Indicates increased sensitivity (rarely observed).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High cell death during resistance development | The increase in drug concentration is too rapid. | Revert to the previous, lower drug concentration and allow the cells to recover and stabilize before attempting a smaller, more gradual increase in concentration.[5] |
| The initial drug concentration was too high. | Start the drug exposure at a lower concentration, such as the IC10 or IC20, to minimize initial cell death and allow for gradual adaptation.[7] | |
| Loss of resistant phenotype over time | The resistant cell line was cultured without the drug for an extended period. | To maintain the resistant phenotype, it is recommended to continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[7] Periodically re-check the IC50 to ensure the resistance is stable.[7] |
| Inconsistent results in cell viability assays | Variation in cell seeding density. | Ensure a uniform cell number is seeded in each well, as cell density can affect drug response.[6] |
| Inconsistent drug preparation. | Prepare fresh drug stock solutions and dilute them accurately for each experiment. | |
| No significant increase in IC50 after prolonged drug exposure | The chosen cell line may not be prone to developing resistance through the selected method. | Consider alternative methods for inducing resistance, such as pulsed exposure (alternating between drug-containing and drug-free media).[9] |
| The maximum achievable resistance for that cell line has been reached. | Characterize the current cell line for resistance mechanisms. It may already possess relevant adaptations. |
Quantitative Data Summary
The following tables provide illustrative examples of data that would be generated during the development and characterization of a this compound-resistant cell line.
Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line (e.g., HEL) | 50 | - |
| This compound-Resistant Cell Line (e.g., HEL-PlodR) | 500 | 10 |
Table 2: Example Cross-Resistance Profile of a this compound-Resistant Cell Line
| Compound | Parental Cell Line IC50 (nM) | This compound-Resistant Cell Line IC50 (nM) | Resistance Index (RI) |
| This compound | 50 | 500 | 10 |
| Ruxolitinib (Another JAK inhibitor) | 100 | 950 | 9.5 |
| Paclitaxel (Chemotherapeutic agent) | 10 | 12 | 1.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using CCK-8 Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.[8]
-
Drug Dilution: Prepare a series of this compound dilutions in culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate range of sensitivity.[6] For the definitive assay, use a finer dilution series (e.g., 3-fold dilutions) around the estimated IC50.
-
Drug Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[8]
-
Data Acquisition: Measure the absorbance (OD) at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[6][8]
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the JAK-STAT and alternative signaling pathways.
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential mechanisms of resistance to this compound in cancer cell lines.
Caption: A typical experimental workflow for generating and characterizing a this compound-resistant cell line.
References
- 1. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance mechanisms of novel antimicrobial agents against metallo-β-lactamase producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Plodicitinib Efficacy In Vivo
Disclaimer: As of our latest update, "Plodicitinib" is not a publicly documented Janus kinase (JAK) inhibitor. Therefore, this technical support center provides a generalized guide for improving the in vivo efficacy of novel, experimental JAK inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with similar small molecule kinase inhibitors during in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our animal model compared to its in vitro potency. What are the initial factors to consider?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Initial factors to investigate include:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or high clearance in the animal model, leading to insufficient exposure at the target site.
-
Bioavailability: Low oral bioavailability can significantly limit the effective concentration of the drug reaching systemic circulation.[1][2]
-
Target Engagement: It is crucial to confirm that this compound is reaching and binding to its JAK target in the relevant tissues in vivo.
-
Dosing Regimen: The dose and frequency of administration may not be optimal to maintain a therapeutic concentration of the drug over time.
Q2: How can we address potential solubility issues with this compound for in vivo administration?
A2: Poor aqueous solubility is a frequent hurdle for small molecule inhibitors. Here are some strategies:
-
Formulation Development: Explore different vehicle formulations to improve solubility and stability. Common approaches include using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween® 80), or complexing agents (e.g., cyclodextrins).[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility. However, ensure the pH is compatible with the administration route and physiologically tolerable.[3]
-
Salt Forms: Investigate different salt forms of this compound, as they can have significantly different solubility and dissolution properties.
Q3: What are the key differences between various JAK inhibitors that could influence in vivo efficacy?
A3: JAK inhibitors can be classified based on their selectivity for different JAK isoforms (JAK1, JAK2, JAK3, TYK2).[4] This selectivity profile is critical as it determines which cytokine signaling pathways are inhibited.[5][6] For instance, some inhibitors are pan-JAK inhibitors, while others are selective for specific JAKs.[4] The in vivo efficacy will depend on which JAKs are the key drivers of pathology in your specific disease model.
Troubleshooting Guide
Issue 1: Sub-optimal tumor growth inhibition in a xenograft model despite high in vitro cytotoxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics (PK) | Conduct a full PK study (single and multiple doses). | Determine Cmax, Tmax, AUC, and half-life. |
| Low Bioavailability | Compare PK profiles after intravenous (IV) and oral (PO) administration. | Calculate oral bioavailability. |
| Inadequate Target Engagement | Measure downstream p-STAT levels in tumor tissue and PBMCs post-treatment. | Confirmation of JAK pathway inhibition in vivo. |
| Drug Resistance | Analyze tumor samples for mutations in the JAK-STAT pathway. | Identify potential resistance mechanisms. |
Issue 2: High variability in efficacy between individual animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing | Refine animal handling and dosing techniques. | Reduced variability in plasma drug concentrations. |
| Metabolic Differences | Genotype animals if there are known metabolic polymorphisms. | Correlate metabolic phenotype with drug response. |
| Tumor Heterogeneity | Characterize the molecular profile of the tumors. | Identify subtypes with differential sensitivity. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and an intravenous route for bioavailability assessment.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Target Engagement Assay (p-STAT Flow Cytometry)
-
Animal Treatment: Dose animals with this compound or vehicle control.
-
Tissue Collection: At selected time points, collect whole blood and/or relevant tissues.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or create single-cell suspensions from tissues.
-
Stimulation: Stimulate cells ex vivo with a relevant cytokine (e.g., IL-6) to induce STAT phosphorylation.
-
Staining: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins (e.g., p-STAT3).
-
Flow Cytometry: Acquire and analyze data on a flow cytometer to quantify the percentage of p-STAT positive cells in different cell populations.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Plodicitinib delivery methods
Technical Support Center: Plodicitinib
Disclaimer: As "this compound" is a novel or hypothetical compound with no publicly available data, this technical support center provides a generalized guide based on common challenges encountered with novel small molecule kinase inhibitors. The data and protocols are illustrative and should be adapted based on experimentally determined properties.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt? A1: Upon receipt, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Aliquoting the solid compound can help avoid repeated exposure to atmospheric conditions.[1]
Q2: What is the recommended solvent for preparing a stock solution? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] Ensure the use of anhydrous, high-purity DMSO to minimize degradation and solubility issues. For aqueous-based assays, subsequent dilution of the DMSO stock is necessary.
Q3: My vial of lyophilized this compound appears empty. Is this normal? A3: Yes, this is common for small quantities of lyophilized compounds. The compound may be present as a thin, transparent film on the bottom or walls of the vial.[3] Always proceed with the dissolution protocol by adding the calculated volume of solvent directly to the vial.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays? A4: The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to run a vehicle control (medium with the same final DMSO concentration) to confirm.[2]
Troubleshooting Guides
Q: My this compound/DMSO stock solution appears cloudy or has visible precipitates. What should I do? A: A cloudy solution or the presence of precipitates indicates that the compound is not fully dissolved or has exceeded its solubility limit.[3]
-
Cause: The concentration may be too high for the solvent, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
Sonication: Use a bath sonicator in short bursts to aid dissolution.
-
Dilution: If precipitates persist, dilute the solution to a lower concentration.
-
Verification: Before use, centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully use the clear supernatant. This prevents the transfer of undissolved microparticles into your experiment.[2] Do not use a solution with visible precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.
-
Q: this compound precipitates when I dilute my DMSO stock into aqueous experimental buffer. How can I prevent this? A: This common issue, known as "precipitation upon dilution," occurs when the compound's solubility in the final aqueous medium is much lower than in the DMSO stock.[2][4]
-
Cause: The high percentage of aqueous buffer cannot maintain the solubility of a hydrophobic compound.
-
Solution:
-
Lower Final Concentration: The simplest approach is to work with a lower final concentration of this compound.
-
Use of Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in the aqueous buffer can help maintain solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[4]
-
Pre-warm the buffer: Having the aqueous media at 37°C before adding the compound stock can sometimes help.
-
Q: I am seeing lower-than-expected potency or inconsistent results in my assays. What are the possible causes? A: Inconsistent results can stem from issues with compound integrity, solubility, or experimental procedure.[1]
-
Cause 1: Compound Degradation. this compound may be unstable in solution at the experimental temperature or sensitive to repeated freeze-thaw cycles.
-
Solution: Prepare fresh working solutions for each experiment from a recently prepared stock. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1]
-
-
Cause 2: Inaccurate Concentration. The actual concentration of soluble compound in the assay may be lower than the nominal concentration due to precipitation.
-
Solution: Perform a solubility test in your specific experimental medium before conducting the full experiment to determine the maximum soluble concentration.[4]
-
-
Cause 3: Batch-to-Batch Variability.
-
Solution: Perform quality control on each new batch of the compound to ensure consistent purity and identity.
-
Data & Protocols
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | > 100 |
| Ethanol | 25 | ~ 25 |
| Methanol | 25 | ~ 15 |
| PBS (pH 7.4) | 25 | < 0.01 |
| PEG400 | 25 | ~ 50 |
Table 2: Hypothetical Stability of this compound
| Form | Storage Condition | Duration | Purity Remaining |
| Solid | -20°C, desiccated, dark | 12 months | > 99% |
| Solid | 4°C, desiccated, dark | 3 months | > 98% |
| Solid | 25°C (Room Temp) | 1 week | ~ 95% |
| 10 mM in DMSO | -20°C | 6 months | > 98% |
| 10 mM in DMSO | 4°C | 1 month | ~ 96% |
| 10 µM in PBS (pH 7.4) | 37°C | 24 hours | ~ 85% |
Experimental Protocols
Protocol 1: Standard Protocol for Preparing this compound Stock Solutions
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, use a brief sonication (5-10 minutes in a bath sonicator) or gentle warming (37°C for 10 minutes) to facilitate complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C for long-term stability.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Assessment [5][6]
-
Media Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to flasks containing a known volume of each medium. Ensure undissolved solid remains to confirm saturation.
-
Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and allow the undissolved solid to sediment. Alternatively, centrifuge or filter the suspension to separate the solid and liquid phases.
-
Quantification: Carefully remove an aliquot from the clear supernatant. Dilute as necessary and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Hypothesized this compound MOA via JAK-STAT pathway inhibition.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
Plodicitinib batch-to-batch consistency issues
Welcome to the Plodicitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound, a selective Janus kinase 1 (JAK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1).[1][2] JAK1 is a key enzyme in the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[3][4] this compound competitively binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] This blockade of the JAK1/STAT pathway leads to the modulation of gene expression involved in inflammatory processes.[1][6]
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assays compared to biochemical assays. What could be the cause?
A2: Discrepancies between biochemical and cell-based assay results are common with small molecule inhibitors. Several factors could contribute to this:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Protein Binding: In cell culture media or within the cell, this compound may bind to serum proteins or other cellular components, reducing the free concentration available to inhibit JAK1.
-
Efflux Pumps: Cells may actively transport this compound out via efflux pumps, lowering its intracellular concentration.
-
Compound Stability: this compound might be unstable in your specific cell culture conditions (e.g., pH, presence of certain enzymes) and degrade over the course of the experiment.
Q3: My experimental results with this compound are inconsistent from one experiment to the next. What are the potential sources of this variability?
A3: Inconsistent results can stem from several factors:
-
Batch-to-Batch Variability: There may be slight differences in the purity, concentration, or physical form of this compound between different manufacturing batches.[7][8]
-
Compound Handling and Storage: Improper storage (e.g., exposure to light or temperature fluctuations) or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Experimental Technique: Minor variations in your experimental protocol, such as cell seeding density, incubation times, or reagent concentrations, can lead to significant differences in results.
-
Solubility Issues: If this compound is not fully dissolved in your assay medium, the actual concentration in solution will be lower and more variable.
Q4: I have received a new batch of this compound and the results are different from the previous batch. What should I do?
A4: When you suspect batch-to-batch variability, a systematic approach is crucial. We recommend performing a set of quality control experiments to compare the new batch with a previously validated batch. This should include assessing the compound's purity, concentration, and activity in a standardized assay. Refer to the "Troubleshooting Guides" section for detailed protocols.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered with this compound.
Issue 1: Inconsistent or Lower Than Expected Potency
If you are observing variability in this compound's inhibitory activity or a significant decrease in potency, follow these steps:
Troubleshooting Workflow for Potency Issues
Caption: A logical workflow for troubleshooting inconsistent this compound potency.
Issue 2: Batch-to-Batch Consistency Concerns
When a new batch of this compound yields different results, a direct comparison with a trusted older batch is necessary.
Data Presentation: Batch-to-Batch Quality Control Comparison
The following table illustrates a hypothetical comparison between two batches of this compound.
| Parameter | Batch A (Previous) | Batch B (New) | Acceptance Criteria | Status (Batch B) |
| Purity (by HPLC) | 99.5% | 99.6% | ≥ 98.0% | Pass |
| Concentration (of 10 mM stock) | 10.1 mM | 9.2 mM | 9.0 - 11.0 mM | Fail |
| IC50 in Biochemical Assay | 5.2 nM | 8.5 nM | ≤ 7.0 nM | Fail |
| IC50 in Cell-Based Assay | 55 nM | 98 nM | ≤ 70 nM | Fail |
In this hypothetical example, Batch B failed to meet the acceptance criteria for concentration and activity, which could explain the observed experimental discrepancies.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by UV-Vis Spectroscopy
Objective: To accurately determine the concentration of this compound stock solutions.
Materials:
-
This compound solid compound
-
DMSO (spectroscopic grade)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a target concentration of 10 mM.
-
Create a standard curve by preparing a series of dilutions of a previously validated this compound standard in DMSO (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Measure the absorbance of the standards and the new stock solution at the wavelength of maximum absorbance (λmax) for this compound (hypothetically 280 nm).
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of the new stock solution.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 kinase.[9][10]
Materials:
-
Purified recombinant JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate for JAK1
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the purified JAK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be near its Km for JAK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for IC50 Determination
References
- 1. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. zaether.com [zaether.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanism of Action of JAK Inhibitors: Upadacitinib vs. Filgotinib and Abrocitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of three prominent Janus kinase (JAK) inhibitors: Upadacitinib, Filgotinib, and Abrocitinib. By examining their molecular interactions and downstream effects, this document aims to offer a clear, data-driven resource for researchers and professionals in the field of drug development.
Introduction to JAK Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene transcription involved in inflammation and immune responses.[2] JAK inhibitors (JAKinibs) are small molecules that interfere with this signaling cascade, making them effective therapeutic agents for a range of immune-mediated inflammatory diseases.[3][4][5]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[6] This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation.[6] Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes, many of which are pro-inflammatory.[6][7][8]
Below is a diagram illustrating the JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway.
Mechanism of Action of Compared JAK Inhibitors
Upadacitinib, Filgotinib, and Abrocitinib are all orally administered small molecule inhibitors that exert their effects by competing with adenosine (B11128) triphosphate (ATP) for the binding site on JAK enzymes.[3][9] By blocking this site, they prevent the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to inflammation.[10][11] The primary distinction between these inhibitors lies in their selectivity for different JAK isoforms.
Upadacitinib
Upadacitinib is a selective JAK1 inhibitor.[3][12] It demonstrates greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2.[3] This selectivity is thought to contribute to its efficacy in treating various inflammatory diseases by targeting the signaling of numerous pro-inflammatory cytokines that are dependent on JAK1.[10][12]
Filgotinib
Filgotinib is also a selective JAK1 inhibitor.[5][7] It exhibits a high degree of selectivity for JAK1 compared to JAK2, JAK3, and TYK2.[5][13] The rationale behind developing highly selective JAK1 inhibitors like Filgotinib is to minimize the potential side effects associated with the inhibition of other JAK isoforms, such as the hematologic effects linked to JAK2 inhibition.[5][13]
Abrocitinib
Abrocitinib is another selective JAK1 inhibitor.[9][14] It effectively blocks the signaling of pro-inflammatory cytokines implicated in atopic dermatitis, such as IL-4, IL-13, and IL-31, by targeting the JAK1 pathway.[14][15] Its selectivity for JAK1 over other JAK family members is a key feature aimed at reducing off-target effects.[14]
The following diagram illustrates the point of intervention for these JAK inhibitors.
Caption: Mechanism of action of JAK inhibitors.
Quantitative Comparison of JAK Isoform Selectivity
The selectivity of JAK inhibitors is a critical determinant of their therapeutic and safety profiles. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for Upadacitinib, Filgotinib, and Abrocitinib against the different JAK isoforms from in vitro enzymatic assays.
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio | TYK2/JAK1 Selectivity Ratio |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 | ~53.5 | ~109.3 |
| Filgotinib | 10 | 28 | 810 | 116 | ~2.8 | 81 | 11.6 |
| Abrocitinib | 29 | 803 | >10000 | 1250 | ~28 | >340 | ~43 |
Data compiled from publicly available sources. Note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
The selectivity of JAK inhibitors is determined using in vitro kinase inhibition assays. A generalized protocol for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Test compounds (Upadacitinib, Filgotinib, Abrocitinib) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a detectable label).
-
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The recombinant JAK enzyme, the substrate, and the test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or a radiometric assay).
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The following diagram outlines the workflow for determining JAK inhibitor selectivity.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
Upadacitinib, Filgotinib, and Abrocitinib are all potent JAK inhibitors that function by blocking the ATP-binding site of JAK enzymes, thereby inhibiting the JAK-STAT signaling pathway. While they share a common overarching mechanism, their distinct selectivity profiles for different JAK isoforms may translate into differences in their clinical efficacy and safety. Abrocitinib displays the highest selectivity for JAK1 over JAK2, followed by Filgotinib and then Upadacitinib. A thorough understanding of these nuances is crucial for the continued development and targeted application of these therapies in the treatment of immune-mediated inflammatory diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib - Wikipedia [en.wikipedia.org]
- 5. Filgotinib - Wikipedia [en.wikipedia.org]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 8. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 9. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 12. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 13. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Plodicitinib selectivity profile compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Peficitinib (B612040) (formerly known as Plodicitinib or ASP015K) against other notable Janus kinase (JAK) inhibitors. The data presented herein is intended to offer an objective overview supported by experimental evidence to aid in research and drug development decisions.
Introduction to JAK Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling.[1] These signaling pathways are integral to immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune and inflammatory diseases.[1] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The selectivity of these inhibitors for different JAK isoforms can influence their efficacy and safety profiles.
Peficitinib is an oral JAK inhibitor that has demonstrated efficacy in treating conditions like rheumatoid arthritis.[2] It is known as a pan-JAK inhibitor, meaning it inhibits multiple members of the JAK family.[2][3]
Comparative Kinase Selectivity
The inhibitory activity of Peficitinib and other selected JAK inhibitors was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The data summarized below allows for a direct comparison of the selectivity profiles of these compounds against the four JAK family kinases.
| Kinase Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity | Reference |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK | [2][3][4][5] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/3 | [6] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 | [5][6] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 | [6] |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 | JAK1 | [6] |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | JAK1 | [6] |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Signaling Pathway Inhibition
The primary mechanism of action for these inhibitors is the blockade of the JAK-STAT signaling pathway. This pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. Peficitinib and other JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing this phosphorylation cascade.
Experimental Protocols
The determination of kinase inhibitor IC50 values is critical for characterizing their potency and selectivity. Below are detailed methodologies for two common in vitro kinase inhibition assays.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8]
Materials:
-
Purified kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate peptide
-
Test inhibitor (e.g., Peficitinib)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. A common starting concentration is 10 µM. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate) to each well. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit (e.g., four-parameter logistic fit).
Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[9][10]
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
Test inhibitor
-
[γ-³³P]ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a master mix containing kinase reaction buffer, cold ATP, and the substrate.
-
Reaction Setup: In reaction tubes, combine the inhibitor dilutions with the master mix. Place tubes on ice.
-
Reaction Initiation: Initiate the reaction by adding the purified kinase enzyme and [γ-³³P]ATP.
-
Incubation: Transfer the reaction tubes to a 30°C water bath for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto the filter paper. Immediately immerse the filter paper in a wash bath of stop solution (e.g., 1% phosphoric acid).
-
Washing: Wash the filter papers multiple times in the stop solution to remove unincorporated [γ-³³P]ATP. A final wash with acetone (B3395972) is often performed to aid drying.
-
Data Acquisition: Place the dried filter papers into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Peficitinib is a pan-JAK inhibitor with potent, single-digit nanomolar activity against JAK1, JAK2, JAK3, and TYK2 in enzymatic assays.[2][3][4] Its profile contrasts with more selective inhibitors like Upadacitinib (JAK1 selective) or Baricitinib (JAK1/2 selective).[5][6] The choice of a kinase inhibitor for research or therapeutic development often depends on the desired biological outcome. A pan-JAK inhibitor like Peficitinib may be advantageous when broad suppression of cytokine signaling is required, while a more selective inhibitor might be chosen to minimize potential off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[3] This guide provides the foundational data and methodologies to assist researchers in making informed comparisons and decisions.
References
- 1. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]
- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peficitinib Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 10. researchgate.net [researchgate.net]
Validating Plodicitinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Plodicitinib, a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. As a hypothetical compound, this compound's performance is benchmarked against well-characterized, clinically relevant JAK inhibitors. This document outlines key experimental protocols and presents quantitative data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and Target Engagement
This compound is an investigational small molecule designed to selectively inhibit JAK1, a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Therefore, confirming that this compound effectively binds to and inhibits JAK1 within a cellular context is a critical step in its preclinical development. Target engagement assays provide direct evidence of this interaction, offering a more physiologically relevant assessment than traditional biochemical assays.
Comparative Analysis of JAK Inhibitors
To contextualize the cellular activity of this compound, its hypothetical performance is compared against established JAK inhibitors with varying selectivity profiles. The following tables summarize their inhibitory potency in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Selected JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound (Hypothetical) | 5 | 250 | >1000 | >1000 |
| Upadacitinib | 43[1] | 120[1] | 2300[1] | 4700[1] |
| Filgotinib | 10[2] | 28[2] | 810[2] | 116[2] |
| Tofacitinib (B832) | 112[3] | 20[3] | 1[3] | - |
| Baricitinib | 5.9[4] | 5.7[4] | >400 | 53 |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ.
Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation
| Compound | Cell Line | Cytokine Stimulus | pSTAT Target | IC50 (nM) |
| This compound (Hypothetical) | Human PBMCs | IL-6 | pSTAT3 | 50 |
| Upadacitinib | Human PBMCs | IL-6 | pSTAT3 | 44[5] |
| Filgotinib | Human THP-1 | IL-4 | pSTAT6 | 154[2] |
| Tofacitinib | Human T-cell blasts | IL-2 | pSTAT5 | 11[3] |
| Baricitinib | Human PBMCs | IL-6 | pSTAT3 | 44[4] |
Note: Cellular IC50 values reflect the compound's potency in a more complex biological environment, accounting for factors like cell permeability and off-target effects.
Visualizing the Mechanism and Workflow
To elucidate the underlying biology and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for two key cellular target engagement assays are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
NanoLuc®-JAK1 fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds (this compound and comparators)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-JAK1 fusion vector according to the manufacturer's protocol. Culture for 24 hours to allow for protein expression.
-
Cell Seeding: Harvest the transfected cells and resuspend in Opti-MEM®. Seed the cells into the assay plate at an appropriate density.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds and the NanoBRET™ Tracer. Add the tracer to all wells, followed by the addition of the test compounds or vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measurement: Read the luminescence at two wavelengths (donor and acceptor channels) within 10 minutes using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. The principle is that a ligand-bound protein is more resistant to thermal denaturation than an unbound protein.
Materials:
-
Target cells (e.g., a relevant cancer cell line or primary cells)
-
Test compounds (this compound and comparators)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against JAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for 3 minutes using a PCR cycler. One temperature should be chosen in the steep part of the melting curve for isothermal dose-response experiments.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble protein fraction). Quantify the amount of soluble JAK1 in each sample using SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities for JAK1. For a melting curve, plot the normalized band intensity against the temperature. For an isothermal dose-response curve, plot the normalized band intensity against the compound concentration and fit to a dose-response curve to determine the EC50 value.[6]
Downstream Target Engagement: pSTAT Inhibition Assay
Inhibition of JAK1 should lead to a decrease in the phosphorylation of its downstream substrates, the STAT proteins. A cellular assay measuring the inhibition of cytokine-induced STAT phosphorylation is a robust functional measure of target engagement.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine to stimulate the JAK1 pathway (e.g., IL-6)
-
Test compounds
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phosphorylated STAT3 (pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-6 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells immediately to preserve the phosphorylation state, followed by permeabilization to allow for intracellular antibody staining.
-
Staining: Stain the cells with the anti-pSTAT3 antibody.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT3 signal.
-
Data Analysis: Calculate the percent inhibition of pSTAT3 phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[6]
Conclusion
Validating the cellular target engagement of this compound is paramount for its successful development. This guide provides a framework for comparing this compound to other JAK inhibitors using a combination of direct binding and functional cellular assays. The provided protocols for the NanoBRET™ Target Engagement Assay, CETSA®, and pSTAT inhibition assays offer robust methods to quantify the interaction of this compound with JAK1 in a physiologically relevant setting. By employing these techniques and comparing the results with the provided data for established inhibitors, researchers can gain high confidence in the mechanism of action of this compound and make informed decisions for its continued development.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Baricitinib phosphate (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]
- 5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Preclinical Assessment of Janus Kinase (JAK) Inhibitors in Animal Models of Inflammatory Disease
Disclaimer: No public preclinical data could be found for a compound named "Plodicitinib." To fulfill the request for a comparative guide, this document presents a head-to-head comparison of several well-established Janus Kinase (JAK) inhibitors in widely used animal models of inflammatory diseases. The data herein is compiled from published preclinical studies and is intended to provide a framework for comparing the efficacy and selectivity of JAK inhibitors.
This guide offers an objective comparison of the performance of various JAK inhibitors in animal models of rheumatoid arthritis and psoriasis. The information is curated for researchers, scientists, and drug development professionals to facilitate an understanding of the preclinical characteristics of this therapeutic class.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical in mediating the signaling of numerous cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. JAK inhibitors function by blocking this pathway, thereby dampening the inflammatory response.
Comparative Efficacy in a Rodent Model of Rheumatoid Arthritis
The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established preclinical model for rheumatoid arthritis, characterized by significant paw swelling and bone erosion.
Data Presentation: Adjuvant-Induced Arthritis in Rats
The following table summarizes the comparative efficacy of Upadacitinib and Tofacitinib in the rat AIA model.
| Parameter | Vehicle Control | Upadacitinib (3 mg/kg) | Tofacitinib (10 mg/kg) |
| Inhibition of Paw Swelling (%) | 0 | ~60% | ~60% |
| Bone Erosion (Micro-CT Score) | High | Significantly Reduced | Significantly Reduced |
Note: Data is synthesized from a study directly comparing Upadacitinib and Tofacitinib, demonstrating similar efficacy in reducing paw swelling at the tested doses.[1]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Lewis rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Oral administration of the JAK inhibitors or vehicle control is initiated upon the onset of clinical signs of arthritis and continues for a specified duration.
-
Assessments:
-
Clinical Scoring: The severity of arthritis is evaluated using a clinical scoring system that assesses inflammation in the paws.
-
Paw Volume: Paw swelling is measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone destruction.
-
Micro-CT Imaging: Micro-computed tomography is used to quantify bone erosion.[1][2]
-
Comparative Efficacy in a Murine Model of Psoriasis
The imiquimod (B1671794) (IMQ)-induced skin inflammation model in mice is widely used to study psoriasis, as it recapitulates key features of the human disease, including epidermal thickening and inflammatory cell infiltration.
Data Presentation: Imiquimod-Induced Psoriasis in Mice
The following table presents data on the efficacy of Tofacitinib in the IMQ-induced psoriasis model. Direct head-to-head comparative data with other JAK inhibitors in this specific model from a single study is limited in the public domain.
| Parameter | Vehicle Control | Tofacitinib (30 mg/kg, BID) |
| Reduction in Ear Thickness (%) | 0 | 35% |
| Epidermal Hyperplasia | Extensive | Significantly Reduced |
| Inflammatory Infiltrates | Extensive | Significantly Reduced |
Note: Data is from a study evaluating the efficacy of Tofacitinib in the IMQ-induced psoriasis model.[3][4]
Experimental Protocol: Imiquimod-Induced Psoriasis
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ears of the mice for several consecutive days.
-
Treatment: The JAK inhibitor or vehicle is administered, typically orally or topically, concurrently with the imiquimod application.
-
Assessments:
-
Clinical Scoring: Skin lesions are scored based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Ear Thickness: Caliper measurements of ear thickness are taken daily.
-
Histopathology: Skin biopsies are collected for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Expression of pro-inflammatory mediators in the skin is quantified by qPCR.[3][4]
-
In Vitro Selectivity Profile
The selectivity of JAK inhibitors for the different JAK family members is a key differentiator that may influence their efficacy and safety profiles.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | Potent | Moderate | Potent | Less Potent |
| Baricitinib | Potent | Potent | Less Potent | Moderate |
| Upadacitinib | Highly Selective | Weak | Weak | Weak |
| Filgotinib | Highly Selective | Weak | Weak | Weak |
Note: This table represents a generalized selectivity profile based on in vitro kinase assays. Relative potencies can vary depending on the specific assay conditions.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a therapeutic study in a rodent model of collagen-induced arthritis (CIA), another common model for rheumatoid arthritis.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and toxicity profiles. Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its therapeutic action is primarily attributed to the potent inhibition of the BCR-ABL fusion protein and SRC family kinases. However, the clinical utility of Dasatinib is nuanced by its broad kinase cross-reactivity, a phenomenon that can lead to both off-target side effects and potential therapeutic benefits in other diseases.
This guide provides an objective comparison of Dasatinib's cross-reactivity with other kinases, supported by experimental data. We delve into its inhibitory profile against a panel of kinases, present detailed methodologies for key experimental assays, and visualize the complex signaling networks it modulates. This information is intended to empower researchers and clinicians in their evaluation of Dasatinib and to inform the development of next-generation kinase inhibitors with optimized selectivity profiles.
Quantitative Kinase Inhibition Profile of Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of off-target kinases. The data, presented as half-maximal inhibitory concentrations (IC50), illustrates the multi-targeted nature of Dasatinib. Lower IC50 values are indicative of higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Kinase Family | Primary/Off-Target |
| ABL1 | <1 | Tyrosine Kinase | Primary |
| SRC | 0.5 - 1.1 | Tyrosine Kinase (Src family) | Primary |
| LCK | 1.1 | Tyrosine Kinase (Src family) | Primary |
| YES1 | <1 | Tyrosine Kinase (Src family) | Primary |
| FYN | <1 | Tyrosine Kinase (Src family) | Primary |
| c-KIT | 1.1 - 5 | Tyrosine Kinase (Receptor) | Primary |
| PDGFRβ | 1.1 | Tyrosine Kinase (Receptor) | Primary |
| EPHA2 | 1.7 | Tyrosine Kinase (Receptor) | Primary |
| BTK | 5 | Tyrosine Kinase (Tec family) | Off-Target |
| TEC | 297 | Tyrosine Kinase (Tec family) | Off-Target |
| VEGFR2 | 8 | Tyrosine Kinase (Receptor) | Off-Target |
| p38 MAPK | 30 | Serine/Threonine Kinase | Off-Target |
| FAK | 0.2 | Tyrosine Kinase | Off-Target |
Note: IC50 values are compiled from various published kinome screening and biochemical assays and may exhibit some variation between different studies.[1][2][3]
Experimental Protocols
A thorough understanding of the methodologies used to generate kinase inhibition data is crucial for its correct interpretation. Below are detailed protocols for two common assays used to assess kinase inhibitor cross-reactivity.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a competitive binding assay that measures the affinity of a test compound for a kinase.
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both are bound, FRET occurs between the europium donor and the tracer acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mix in kinase buffer.
-
Prepare a 2X tracer solution in kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., Dasatinib) at 4X the final desired concentration.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 4X test compound to the assay wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission at 665 nm and donor emission at 615 nm).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6][7][8]
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, thereby quantifying kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a substrate. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Generalized Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound (e.g., Dasatinib) in the appropriate kinase reaction buffer.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the luminescent signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11][12][13]
Signaling Pathway Modulations by Dasatinib
Dasatinib's broad kinase inhibition profile results in the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
Plodicitinib vs. Standard of Care in Rheumatoid Arthritis Disease Models: A Comparative Guide
For research, scientific, and drug development professionals, this guide provides an objective comparison of the investigational Janus kinase (JAK) inhibitor, Plodicitinib, against the current standard of care in rheumatoid arthritis (RA) disease models. Due to the unavailability of public data on a compound named "this compound," this guide will utilize Upadacitinib, a well-characterized selective JAK1 inhibitor, as a representative molecule for a novel JAK inhibitor to provide a data-driven comparison.
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, joint pain, stiffness, and progressive joint destruction. The current standard of care often involves initial treatment with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), such as methotrexate (B535133), followed by or in combination with biologic DMARDs (bDMARDs), like TNF inhibitors (e.g., adalimumab), or targeted synthetic DMARDs (tsDMARDs), including JAK inhibitors.[1] This guide will focus on the comparison of a next-generation JAK inhibitor, represented by Upadacitinib, with methotrexate and the TNF inhibitor adalimumab.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches for rheumatoid arthritis target different aspects of the inflammatory cascade.
This compound (represented by Upadacitinib): Targeting Intracellular Signaling
This compound is hypothesized to be a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of rheumatoid arthritis.[2][3][4] By inhibiting JAKs, particularly JAK1, this compound would block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][4] This disruption of the JAK-STAT pathway leads to a broad reduction in the signaling of pro-inflammatory cytokines such as IL-6, IL-7, and interferons, thereby mitigating the inflammatory response.[2]
References
Benchmarking Plodicitinib: A Comparative Guide to a Novel Selective JAK1 Inhibitor Against First-Generation Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel Janus kinase (JAK) 1 inhibitor, Plodicitinib, against established first-generation JAK inhibitors. The information aims to assist researchers and drug development professionals in understanding the potential advantages of selective JAK1 inhibition. The data presented for this compound is illustrative, based on the known characteristics of next-generation selective JAK inhibitors, to provide a framework for evaluation.
Introduction to JAK Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] JAK inhibitors are small molecules that target the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby modulating these immune responses.[2]
First-generation JAK inhibitors, such as tofacitinib (B832) and baricitinib, are considered non-selective as they inhibit multiple JAK isoforms.[3][4] While effective, this broad inhibition can lead to off-target effects. This compound represents a hypothetical next-generation, selective JAK1 inhibitor, designed to offer a more targeted therapeutic approach with a potentially improved safety profile.
Mechanism of Action: The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
First-generation inhibitors non-selectively block multiple JAK isoforms, impacting a wide range of cytokine signaling. This compound, as a selective JAK1 inhibitor, is designed to primarily interfere with signaling pathways dependent on JAK1.
References
- 1. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of JAK Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for myeloproliferative neoplasms (MPNs) and other malignancies is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. While the specific agent "plodicitinib" does not appear in publicly available scientific literature, a thorough analysis of synergistic combinations involving prominent Janus kinase (JAK) inhibitors—ruxolitinib (B1666119), fedratinib, pacritinib, and momelotinib—offers valuable insights into the potential of this drug class. This guide provides a comparative overview of the preclinical and clinical evidence for the synergistic activity of these JAK inhibitors with other therapeutic agents.
Mechanism of Action: The JAK-STAT Pathway
JAK inhibitors primarily target the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling that is often dysregulated in hematologic malignancies and solid tumors.[1][2][3][4] Constitutive activation of this pathway drives cell proliferation and survival. By inhibiting key kinases within this cascade—JAK1, JAK2, and in some cases TYK2 and ACVR1—these agents can effectively dampen these oncogenic signals.[1][2][5]
Below is a diagram illustrating the central role of the JAK-STAT pathway and the points of intervention for various JAK inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Preclinical Synergy of JAK Inhibitors
A growing body of preclinical evidence demonstrates that combining JAK inhibitors with other anti-cancer agents can lead to synergistic cytotoxicity and enhanced tumor growth inhibition across various cancer models.
Combination with Chemotherapeutic Agents
Studies have explored the synergy between JAK inhibitors and traditional chemotherapy. For instance, ruxolitinib has been shown to synergize with paclitaxel (B517696) in inflammatory breast cancer cells.[6]
Combination with Targeted Therapies
Targeted agents, when used in combination with JAK inhibitors, have shown significant promise. Preclinical studies have demonstrated synergistic effects with mTOR inhibitors, BCL2 inhibitors, and EGFR inhibitors.
Table 1: Preclinical Synergy of JAK Inhibitors with Targeted Agents
| JAK Inhibitor | Combination Agent | Cancer Type/Model | Key Findings | Reference |
| Ruxolitinib | ABT-737 (BCL2 inhibitor) | Myeloproliferative Neoplasm Cells | Promoted apoptosis and inhibited proliferation in cells with concurrent JAK2V617F and ASXL1 mutations. | [7] |
| Pacritinib | Temsirolimus (mTOR inhibitor) | Renal Cell Carcinoma (RCC) | Synergistic decrease in cell viability and tumor growth inhibition in RCC cell lines and mouse models. | [8][9] |
| Pacritinib | Sunitinib (Multi-kinase inhibitor) | Renal Cell Carcinoma (RCC) | Synergistic effects on inhibiting tumor growth in RCC mouse models. | [8][9] |
| Pacritinib | Erlotinib (EGFR inhibitor) | Prostate Cancer Xenografts | Synergistic effects on tumor shrinkage. | [10] |
Experimental Protocol: In Vitro Synergy Assessment
A common method to assess synergy is the Combination Index (CI) method based on the Chou-Talalay principle.
Caption: A typical experimental workflow for determining drug synergy in vitro.
Clinical Evidence of Combination Therapies
The promising preclinical data has led to the initiation of numerous clinical trials evaluating JAK inhibitors in combination with a variety of therapeutic agents. These trials aim to improve response rates and durability in patients with myelofibrosis and other cancers.
Table 2: Selected Clinical Trials of JAK Inhibitor Combination Therapies
| JAK Inhibitor | Combination Agent | Phase | Indication | Key Outcomes | ClinicalTrials.gov ID |
| Ruxolitinib | Navitoclax (BCL-2/BCL-XL inhibitor) | Phase 3 (TRANSFORM-1) | Myelofibrosis (JAKi-naïve) | Significantly improved spleen volume reduction vs. ruxolitinib alone.[11] | NCT04472598 |
| Ruxolitinib | Pelabresib (BET inhibitor) | Phase 3 (MANIFEST-2) | Myelofibrosis (JAKi-naïve) | Significantly improved spleen volume reduction and symptom improvement vs. ruxolitinib alone.[11] | NCT04603495 |
| Ruxolitinib | Selinexor (XPO1 inhibitor) | Phase 3 (XPORT-MF-034) | Myelofibrosis (JAKi-naïve) | Evaluating safety and efficacy of the combination.[12] | NCT04562389 |
| Momelotinib | Luspatercept | Phase 2 | Myelofibrosis (Transfusion-dependent) | Evaluating efficacy and safety in reducing transfusion dependence.[13][14] | NCT06517875 |
| Ruxolitinib | Abemaciclib (CDK4/6 inhibitor) | Phase 1 | Myelofibrosis | Evaluating the safety of the combination in patients with an inadequate response to ruxolitinib.[15] | NCT05714072 |
| Pacritinib | Chemotherapy (Cytarabine and Daunorubicin or Decitabine) | Phase 1 | Acute Myeloid Leukemia (FLT3-mutated) | Demonstrated preliminary anti-leukemic activity.[16] | Not specified |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of JAK inhibitor combinations are often rooted in the targeting of complementary or interconnected signaling pathways. For example, the combination of a JAK inhibitor with a PI3K/AKT or mTOR inhibitor can lead to a more profound blockade of downstream proliferation and survival signals.
Caption: Dual inhibition of JAK-STAT and PI3K-AKT-mTOR pathways.
Conclusion
The strategy of combining JAK inhibitors with other therapeutic agents holds significant promise for improving patient outcomes in myelofibrosis and potentially other cancers. Preclinical data consistently demonstrates synergistic activity across a range of combination partners, and ongoing clinical trials are beginning to validate these findings in patients. As our understanding of the complex signaling networks driving malignancy deepens, rational combination therapies centered around potent and selective JAK inhibitors will likely become a cornerstone of treatment. Further research is warranted to identify optimal combination partners, dosing schedules, and patient populations who are most likely to benefit from these synergistic approaches.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. Fedratinib - Wikipedia [en.wikipedia.org]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of ruxolitinib with ABT-737 exhibits synergistic effects in cells carrying concurrent JAK2V617F and ASXL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 11. First-Line Ruxolitinib Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 12. Combination therapy in myelofibrosis: reviewing the data and testing new combinations | VJHemOnc [vjhemonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mskcc.org [mskcc.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the JAK Landscape: A Comparative Guide to Janus Kinase Inhibitors in Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis. Due to the absence of publicly available experimental data for Plodicitinib, this guide focuses on established alternatives, offering a framework for evaluating novel therapies.
This document summarizes quantitative data from clinical studies, outlines the experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison of prominent JAK inhibitors: Tofacitinib, Baricitinib (B560044), Upadacitinib, and Filgotinib.
Efficacy in Rheumatoid Arthritis: A Head-to-Head Look
The clinical efficacy of JAK inhibitors is a critical determinant of their therapeutic value. The following tables summarize key performance indicators from various studies, providing a comparative overview of their effectiveness in treating rheumatoid arthritis (RA).
Table 1: Comparative Efficacy of JAK Inhibitors in RA
| Efficacy Endpoint | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib | Comparator/Context |
| ACR20 Response | Lower efficacy compared to Upadacitinib[1] | - | Superior to Tofacitinib and Baricitinib[1] | - | In DMARD-naïve patients, JAKi monotherapy showed statistically significant improvement over placebo[2] |
| DAS28-CRP Remission | Lower efficacy compared to Upadacitinib[1] | Lower efficacy compared to Upadacitinib[1] | Higher efficacy observed[1] | - | All four JAK inhibitors demonstrated a statistically significant decrease in DAS28 scores over 12 months of treatment[3] |
| Pain Reduction (VAS) | - | Significantly lower VAS compared to Tofacitinib in one study[1] | - | - | JAK inhibitors showed a slightly better effect on pain reduction at 3 and 12 months compared to TNF inhibitors[4][5] |
| Monotherapy vs. Combination | Combination with MTX showed higher ACR response rates than monotherapy[2] | Combination with MTX showed higher ACR response rates than monotherapy[2] | - | Combination with MTX showed higher ACR response rates than monotherapy[2] | JAKi combined with MTX is superior to JAKi monotherapy in achieving ACR responses and low disease activity[2] |
Table 2: Safety and Tolerability Profile
| Adverse Event | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib | General Context |
| Serious Infections | Potential risk[6][7] | Potential risk[6][7] | - | - | A known risk associated with JAK inhibitors. |
| Herpes Zoster | Potential risk[6][7] | Potential risk[6][7] | - | - | An opportunistic infection observed with some JAK inhibitors.[6][7] |
| Malignancies | Potential risk[6][7] | Potential risk[6][7] | - | - | A potential long-term risk under investigation for the JAK inhibitor class.[6][7] |
| Cardiovascular Events | No significant difference in risk compared to placebo or active agents in a meta-analysis[1] | No significant difference in risk compared to placebo or active agents in a meta-analysis[1] | No significant difference in risk compared to placebo or active agents in a meta-analysis[1] | No significant difference in risk compared to placebo or active agents in a meta-analysis[1] | JAK inhibitor use led to mean increases in both HDL and LDL cholesterol levels from baseline[1] |
Understanding the Mechanism: The JAK-STAT Signaling Pathway
JAK inhibitors exert their therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for mediating the signaling of numerous cytokines and growth factors that are pivotal in the inflammatory processes of rheumatoid arthritis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Experimental Protocols: A Glimpse into Clinical Trial Design
The data presented in this guide are derived from randomized controlled trials (RCTs), which represent the gold standard for evaluating the efficacy and safety of new therapeutic agents. While specific protocols vary between studies, a generalized workflow for a Phase III clinical trial of a JAK inhibitor in rheumatoid arthritis is outlined below.
Caption: A generalized workflow for a Phase III clinical trial of a JAK inhibitor in RA.
Key Methodological Considerations:
-
Patient Population: Studies typically enroll adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs).[2]
-
Treatment Regimens: JAK inhibitors are often evaluated as monotherapy or in combination with methotrexate (B535133) (MTX).[2] Dosing is administered as specified in the study protocol (e.g., Tofacitinib 5 mg twice daily, Baricitinib 2-4 mg daily, Upadacitinib 15 mg daily, Filgotinib 100-200 mg daily).[1][3]
-
Endpoints: The primary efficacy endpoints frequently include the proportion of patients achieving a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria (ACR20, ACR50, ACR70).[2][7][8] Other key endpoints include changes in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP) and patient-reported outcomes such as pain and physical function.[1][3]
-
Safety Monitoring: Throughout the trials, patients are closely monitored for adverse events, including infections, laboratory abnormalities, and other potential side effects.[6][7]
Logical Framework for Drug Comparison
When evaluating a novel agent like this compound, a logical framework for comparison against existing therapies is essential. This involves a multi-faceted assessment of its pharmacological and clinical properties.
Caption: A logical framework for comparing a new JAK inhibitor to existing treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis [frontiersin.org]
- 3. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA- i Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK Inhibitors, Biologics Show Nuances in RA Pain Outcomes [medscape.com]
- 6. New alternative in the treatment of rheumatoid arthritis: clinical utility of baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New alternative in the treatment of rheumatoid arthritis: clinical utility of baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Plodicitinib
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a compound named "Plodicitinib" was found in the public domain. The following procedures are based on general best practices for the handling and disposal of potent kinase inhibitors and other hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS for any compound they are working with and adhere to all local, state, and federal regulations.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in ensuring a safe disposal process. Due to the potent nature of kinase inhibitors, it is crucial to minimize exposure.
Core Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Implement measures to prevent ingestion and inhalation.[1]
-
Adhere to good industrial hygiene and safety practices.[1]
-
Keep the compound away from heat, sparks, and open flames.[1]
-
Store this compound in a tightly sealed container in a freezer.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye and Face Protection | Safety goggles with side-shields complying with 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate chemical-resistant gloves.[1] |
| Body Protection | Impervious clothing, such as a lab coat, to prevent skin exposure.[1] |
| Respiratory Protection | A suitable respirator should be used if engineering controls are not sufficient to control airborne exposure. |
Disposal of this compound Waste
This compound, as a likely potent kinase inhibitor, should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, vials), from non-hazardous waste.
-
Waste Containers:
-
Solid Waste: Place solid this compound waste and contaminated materials into a designated, leak-proof, and puncture-resistant hazardous waste container.[2] The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[1]
-
Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain.[3] Collect it in a sealed, properly labeled hazardous waste container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.[2][4]
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
Storage: Store the sealed hazardous waste containers in a secure, designated area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with environmental regulations, often through high-temperature incineration.[3]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Handling and Disposal of a Potent Compound
Caption: Workflow for safe handling and disposal of potent compounds.
Conceptual Kinase Inhibition Pathway
Caption: this compound inhibiting a kinase to block cell signaling.
References
Personal protective equipment for handling Plodicitinib
Disclaimer: As of December 2025, a specific Material Safety Data Sheet (MSDS) or comprehensive safety data for Plodicitinib is not publicly available. Therefore, this guide is based on the best practices for handling potent kinase inhibitors and other hazardous drugs. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a kinase inhibitor, it should be handled as a potentially hazardous substance. Stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent skin contact, inhalation, and ingestion.[1][2][3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, powder-free gloves (e.g., nitrile) are required.[4][5] Consider double-gloving for added protection, especially during compounding and administration.[6][7] Change gloves frequently.[4] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1][4][5] |
| Body Protection | Lab Coat/Protective Gown | A disposable, cuffed gown that is resistant to permeability by hazardous drugs is necessary to protect the body and clothing.[2][7] Gowns should be changed every two to three hours or immediately after a spill.[2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (e.g., N95) if there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure.[3] Fit-testing and training are required for respirator use.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and contamination.
-
Preparation and Engineering Controls :
-
Always handle this compound in a designated area.
-
Work within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control airborne particles.[3]
-
Ensure easy access to an eyewash station and safety shower.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.[4]
-
-
Compounding and Handling :
-
Wear all recommended PPE before handling the compound.
-
Use Luer-lock fittings and needleless systems for intravenous preparations to prevent leaks.[5][7]
-
Avoid crushing tablets or opening capsules whenever possible. If necessary, perform these actions within a ventilated enclosure.[6]
-
When dissolving the compound, be cautious to prevent the formation of aerosols.[2]
-
-
Decontamination :
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use an appropriate cleaning agent and follow your institution's established procedures for decontaminating hazardous drug handling areas.
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, gowns, disposable labware) in a dedicated, labeled, and sealed hazardous waste container.[1] |
| Liquid Waste | Collect all contaminated liquid waste in a dedicated, labeled, and sealed hazardous waste container.[1] |
| Contaminated Sharps | Dispose of all needles, syringes, and other contaminated sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[1][8] |
| Unused/Expired Drug | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Follow institutional guidelines for hazardous drug disposal.[9] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, incorporating all necessary safety precautions.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dupont.com.sg [dupont.com.sg]
- 3. gerpac.eu [gerpac.eu]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Safe Disposal of Needles, Vials, & More | NovoCare® [novocare.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
